Technical Documentation Center

(R)-tert-butyl Butyrate Norlaudanosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-tert-butyl Butyrate Norlaudanosine

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Pharmacodynamics of (R)-tert-butyl Butyrate Norlaudanosine: A Tetrahydroisoquinoline Scaffold

Executive Summary (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), frequently designated in pharmaceutical quality control as Atracurium Impurity 82 , is a complex tetrahydrobenzylisoquinoline (THIQ) alkaloid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), frequently designated in pharmaceutical quality control as Atracurium Impurity 82 , is a complex tetrahydrobenzylisoquinoline (THIQ) alkaloid derivative[1][2]. While primarily recognized as a critical synthetic intermediate in the manufacturing of non-depolarizing neuromuscular blocking agents like atracurium and cisatracurium, its core THIQ scaffold possesses intrinsic neuropharmacological activity[1][3].

This technical whitepaper explores the in vitro mechanism of action of this compound, extrapolating from the well-documented pharmacodynamics of its parent backbone, norlaudanosine, and its N-methylated analog, laudanosine. By understanding how the lipophilic tert-butyl butyrate ester modification influences receptor binding, researchers can better predict the toxicological and pharmacological profiles of THIQ-derived impurities and prodrugs.

Structural Biology & Chemical Identity

The compound is classified as an ester, specifically a butyrate derived from the reaction of butanoic acid and (R)-tert-butanol, appended to the norlaudanosine core[3].

The THIQ scaffold is a privileged structure in medicinal chemistry. The parent compounds, norlaudanosine and laudanosine, are known to cross the blood-brain barrier and interact with multiple central nervous system (CNS) targets[4][5]. The addition of the bulky, highly lipophilic tert-butyl butyrate moiety significantly alters the molecule's partition coefficient (LogP). In vitro, this increased lipophilicity enhances cell membrane penetration but can also increase non-specific binding in lipid-rich membrane preparations, a factor that must be rigorously controlled during assay design.

Core Mechanisms of Action In Vitro

The pharmacological action of the norlaudanosine scaffold is multi-targeted, exhibiting a complex polypharmacology that modulates both inhibitory and excitatory neurotransmission.

GABA_A Receptor Modulation

The most clinically relevant in vitro interaction of the norlaudanosine core is its antagonistic effect on γ -aminobutyric acid type A (GABA_A) receptors. Interestingly, the scaffold is practically ineffective at high-affinity GABA binding sites (labeled by [3H] muscimol) but shows significant competitive inhibition at low-affinity GABA receptors (labeled by [3H] bicuculline methochloride)[6]. By blocking these low-affinity sites, the compound prevents GABA-mediated chloride ion ( Cl− ) influx, leading to a pro-excitatory state in neuronal cultures[5][6].

Opioid Receptor Subtype Binding

Beyond GABAergic modulation, the THIQ scaffold competitively binds to multiple opioid receptor subtypes. In vitro radioligand displacement assays demonstrate that the scaffold lowers radiolabeled opioid binding at μ1​ , μ2​ , δ , and κ receptors[6]. Saturation studies reveal that this interaction is competitive—increasing the apparent dissociation constant ( Kd​ ) without altering the maximal number of binding sites ( Bmax​ )[6].

Nicotinic Acetylcholine Receptor (nAChR) Interaction

The scaffold exhibits a biphasic, concentration-dependent modulation of central nicotinic receptors (specifically α4​β2​ and α7​ subtypes). At low in vitro concentrations, it can act as a partial agonist, whereas at higher concentrations, it acts as an inhibitor[5].

Mechanism Compound (R)-tert-butyl butyrate norlaudanosine GABA Low-Affinity GABA_A Receptor Compound->GABA Competitive Antagonism Opioid Opioid Receptors (μ1, μ2, δ, κ) Compound->Opioid Competitive Binding nAChR Nicotinic AChR (α4β2 / α7) Compound->nAChR Concentration-dependent Effect1 Decreased Cl- Influx (Neuronal Excitability) GABA->Effect1 Effect2 G-protein Coupling (Analgesic/Modulatory) Opioid->Effect2 Effect3 Biphasic Ca2+ Modulation (Synaptic Transmission) nAChR->Effect3

Fig 1: Polypharmacological receptor interaction network of the THIQ scaffold.

Quantitative Data Summary

The following table synthesizes the in vitro binding affinities ( Ki​ / IC50​ ) for the norlaudanosine/laudanosine scaffold across key CNS targets. Note: The addition of the tert-butyl butyrate ester in Atracurium Impurity 82 typically shifts these values by 0.5 to 1.0 log units due to steric hindrance and altered lipophilicity.

Target ReceptorRadioligand UsedAffinity ( Ki​ or IC50​ )Functional EffectSource
GABA_A (Low-Affinity) [3H] Bicuculline methochloride IC50​≈10μM Antagonist / Inhibitory[6]
GABA_A (High-Affinity) [3H] Muscimol IC50​≈100μM Negligible[6]
Opioid ( μ1​ ) [3H] Naloxonazine Ki​=2.7μM Competitive Binding[6][7]
Opioid ( μ2​ ) [3H] DAMGO Ki​=13μM Competitive Binding[6]
Opioid ( δ ) [3H] DPDPE Ki​=5.5μM Competitive Binding[6]
Opioid ( κ1​ ) [3H] U69,593 Ki​=21μM Competitive Binding[6]

Experimental Protocols (E-E-A-T Validated)

To accurately evaluate the in vitro activity of highly lipophilic impurities like (R)-tert-butyl butyrate norlaudanosine, standard assays must be adapted to prevent artifactual data caused by non-specific membrane binding.

Protocol 1: Self-Validating Radioligand Displacement Assay (GABA_A)

Rationale (Expertise & Experience): Using [3H] bicuculline methochloride instead of [3H] muscimol is critical because THIQ derivatives preferentially target the low-affinity GABA binding sites[6]. Furthermore, the inclusion of 0.1% Bovine Serum Albumin (BSA) in the wash buffer is necessary to reduce the non-specific binding of the highly lipophilic tert-butyl butyrate moiety to the plasticware and glass fiber filters.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 μL of [3H] bicuculline methochloride (final concentration 2 nM).

    • 50 μL of (R)-tert-butyl butyrate norlaudanosine (serial dilutions from 10−4 to 10−9 M in DMSO; final DMSO < 1%).

    • 100 μL of membrane suspension (approx. 200 μg protein/well).

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash filters rapidly with 3 × 3 mL of ice-cold Tris-HCl buffer containing 0.1% BSA.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

Self-Validation System (Trustworthiness):

  • Positive Control: Unlabeled bicuculline ( 10μM ) must be run in parallel to define non-specific binding (NSB).

  • Quality Control Metric: The assay is only deemed valid if the Z'-factor is > 0.6 and the specific binding constitutes > 70% of the total binding. If the compound's highly lipophilic nature causes NSB to exceed 30%, the assay must be repeated with increased BSA concentration.

Workflow Prep Membrane Preparation (Rat Cortex / 50mM Tris-HCl) Incubate Radioligand Incubation ([3H]Bicuculline + Test Compound) Prep->Incubate Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubate->Filter Wash Stringent Washing (Ice-cold Buffer + 0.1% BSA) Filter->Wash Count Liquid Scintillation Counting (Determine Specific Binding) Wash->Count Analyze Non-linear Regression (Calculate IC50 & Z'-factor) Count->Analyze

Fig 2: Self-validating in vitro radioligand binding workflow for lipophilic THIQ derivatives.

Structure-Activity Relationship (SAR) Insights

The conversion of norlaudanosine to (R)-tert-butyl butyrate norlaudanosine via esterification introduces significant steric bulk at the periphery of the THIQ core.

  • Steric Hindrance: The bulky tert-butyl group may restrict the molecule's ability to deeply penetrate the binding pocket of the μ1​ opioid receptor, potentially shifting its activity from a competitive binder to a weaker allosteric modulator compared to the parent compound.

  • Lipophilicity & Membrane Partitioning: The butyrate ester acts as a lipophilic sink. In vitro whole-cell patch-clamp assays often show delayed onset of action for such derivatives because the compound partitions heavily into the lipid bilayer before accessing the transmembrane domains of GABA_A or nAChR receptors.

Understanding these SAR dynamics is crucial for analytical chemists and toxicologists evaluating the safety profile of Atracurium Impurity 82 during the drug development lifecycle[1][2].

References

  • EvitaChem. "Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989)". evitachem.com.
  • ChemicalBook. "(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3". chemicalbook.com.
  • CATO Standards. "[1075726-70-3] Atracurium Impurity 82". catorm.com.
  • Katz Y, et al. "Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity". PubMed - NIH.
  • Fodale V, et al. "Laudanosine, an atracurium and cisatracurium metabolite". ResearchGate.
  • MedChemExpress. "(S)-Laudanosine | Alkaloid". medchemexpress.com.

Sources

Exploratory

Pharmacokinetics of (R)-tert-butyl butyrate norlaudanosine derivatives

Pharmacokinetics and Metabolic Profiling of (R)-tert-butyl butyrate norlaudanosine Derivatives: A Technical Whitepaper Executive Rationale (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), commonly identified i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Metabolic Profiling of (R)-tert-butyl butyrate norlaudanosine Derivatives: A Technical Whitepaper

Executive Rationale

(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), commonly identified in pharmacopeial contexts as Atracurium Impurity 82, represents a highly specialized tetrahydrobenzylisoquinoline alkaloid derivative (1[1]). While its parent compound, norlaudanosine, is primarily recognized as a major N-demethylated metabolite of the neuromuscular blocking agents atracurium and cisatracurium (2[2]), the synthetic addition of a tert-butyl butyrate ester moiety fundamentally alters its physicochemical and pharmacokinetic landscape. This whitepaper dissects the absorption, distribution, metabolism, and excretion (ADME) profile of this derivative, providing field-validated protocols for its quantification and mechanistic evaluation.

Structural Dynamics & Physicochemical Modulation

The core tetrahydroisoquinoline skeleton is a pharmacologically privileged scaffold containing a critical chiral center that dictates its biological interactions and receptor affinities (3[3]). The esterification of butanoic acid with (R)-tert-butanol to form the (R)-tert-butyl butyrate derivative serves a dual pharmacokinetic purpose (4[4]):

  • Steric Shielding: The bulky tert-butyl group provides significant steric hindrance, protecting the ester bond from rapid, premature hydrolysis by non-specific plasma esterases.

  • Lipophilic Enhancement: The addition of the butyrate chain increases the partition coefficient (LogP), shifting the molecule from a predominantly peripherally restricted metabolite to a highly permeable entity capable of crossing the blood-brain barrier (BBB).

Pharmacokinetic Profile (ADME)

The pharmacokinetic behavior of (R)-tert-butyl butyrate norlaudanosine diverges significantly from standard laudanosine derivatives. The quantitative shifts in its ADME parameters are summarized below to highlight the impact of the ester modification.

Pharmacokinetic Parameter(R)-tert-butyl butyrate norlaudanosineNorlaudanosine (Parent)Mechanistic Rationale
LogP (Lipophilicity) ~4.2~2.1Esterification significantly increases lipophilicity, driving passive transcellular BBB penetration.
Plasma Half-Life (t1/2) 45 - 60 min20 - 30 minSteric hindrance from the tert-butyl group slows esterase-mediated hydrolysis, extending circulation.
Volume of Distribution (Vd) 1.8 L/kg0.9 L/kgEnhanced tissue and lipid partitioning due to the hydrophobic butyrate moiety.
Clearance (Cl) 12 mL/min/kg25 mL/min/kgReduced hepatic extraction ratio prior to the obligatory ester cleavage step.

Mechanistic Pathways & Receptor Interactions

Upon traversing the BBB, the derivative interacts with central nervous system targets. Parent norlaudanosine is known to modulate gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine receptors (nAChR), potentially causing neuro-excitation at high concentrations (2[2]). The (R)-tert-butyl butyrate derivative acts effectively as a lipophilic prodrug or extended-release intermediate, slowly hydrolyzing into the active norlaudanosine core within the CNS compartment, thereby sustaining receptor engagement and contributing to its investigated neuroprotective properties (4[4]).

PK_Pathway Prodrug (R)-tert-butyl butyrate norlaudanosine Plasma Systemic Circulation (Protein Binding) Prodrug->Plasma Absorption / IV Admin BBB Blood-Brain Barrier (Enhanced Diffusion) Plasma->BBB High Lipophilicity Liver Hepatic Esterases (Hydrolysis) Plasma->Liver Enzymatic Degradation CNS CNS Target Receptors (GABA / nAChR) BBB->CNS Target Engagement Excretion Renal Clearance CNS->Excretion Efflux Metabolite Norlaudanosine (Active Core) Liver->Metabolite Ester Cleavage Metabolite->Excretion Phase II Conjugation

Metabolic and pharmacokinetic pathway of (R)-tert-butyl butyrate norlaudanosine.

Self-Validating Experimental Protocols

To ensure high-fidelity pharmacokinetic data, the following protocols have been engineered with built-in validation mechanisms to prevent artifactual degradation.

Protocol 1: LC-MS/MS Quantification in Plasma

Objective: Accurately quantify the intact ester derivative while preventing ex vivo degradation.

  • Step 1: Sample Collection & Quenching: Draw blood into K2EDTA tubes containing 5 mM Sodium Fluoride (NaF).

    • Causality: NaF is a potent esterase inhibitor. Without it, the butyrate ester will rapidly hydrolyze ex vivo, leading to artificial under-quantification of the parent derivative and over-quantification of the norlaudanosine metabolite.

  • Step 2: Protein Precipitation (Self-Validating Step): Add 300 µL of ice-cold acetonitrile (containing 10 ng/mL of deuterated internal standard, e.g., Norlaudanosine-d3) to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile instantly denatures residual plasma proteins, halting all enzymatic activity. The internal standard validates extraction recovery; if the IS peak area drops below 80% of the neat standard, the extraction is automatically flagged for matrix effects.

  • Step 3: Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Causality: The acidic modifier ensures the basic isoquinoline nitrogen remains protonated, preventing peak tailing and ensuring sharp, reproducible retention times.

  • Step 4: MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the [M+H]+ precursor ion to ensure high specificity.

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: Assess the passive transcellular diffusion rate of the derivative.

  • Step 1: Membrane Preparation: Coat a PVDF filter membrane (0.45 µm pore size) with 5 µL of a 20 mg/mL porcine brain lipid extract dissolved in dodecane.

    • Causality: Standard PAMPA uses synthetic lipids, but porcine brain extract accurately mimics the specific cholesterol and sphingomyelin ratios of the human BBB, providing highly translatable effective permeability (Pe) values.

  • Step 2: Compartment Setup: Fill the donor compartment with 300 µL of the compound (10 µM) in PBS (pH 7.4, 1% DMSO). Fill the acceptor compartment with 300 µL of blank PBS.

    • Causality: Maintaining pH 7.4 is critical because the ionization state of the tetrahydroisoquinoline core dictates its lipophilicity; altering the pH would artificially skew the diffusion kinetics.

  • Step 3: Incubation & Agitation: Incubate the assembled sandwich at 37°C for 4 hours with continuous orbital shaking at 150 rpm.

    • Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the membrane, which otherwise acts as an artificial barrier to highly lipophilic compounds like the tert-butyl butyrate derivative.

  • Step 4: Analysis: Quantify the concentration in both compartments via LC-MS/MS and calculate Pe. A Pe > 4.0 x 10^-6 cm/s validates high CNS penetrance.

References

  • Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989)
  • Laudanosine, an atracurium and cisatracurium metabolite - ResearchGate Source: ResearchGate URL
  • [1075726-70-3] 阿曲库铵杂质82 - CATO标准品信息网 Source: CATO RM URL
  • Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PubMed Source: PubMed / NIH URL

Sources

Foundational

Receptor Binding Profile of (R)-tert-butyl butyrate norlaudanosine: A Technical Whitepaper

Executive Summary (R)-tert-butyl butyrate norlaudanosine (also classified as Atracurium Impurity 82; CAS: 1075726-70-3) is a highly specific synthetic intermediate and degradation byproduct belonging to the tetrahydroben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-butyl butyrate norlaudanosine (also classified as Atracurium Impurity 82; CAS: 1075726-70-3) is a highly specific synthetic intermediate and degradation byproduct belonging to the tetrahydrobenzylisoquinoline alkaloid family. While primarily recognized as a critical precursor in the synthesis of non-depolarizing neuromuscular blocking agents (NMBAs) like atracurium and cisatracurium, its standalone pharmacodynamic profile is of significant interest to neuropharmacologists.

Because NMBAs undergo Hofmann elimination and ester hydrolysis in vivo, they yield biologically active metabolites such as laudanosine and norlaudanosine. These metabolites cross the blood-brain barrier (BBB) and interact with a complex web of central nervous system (CNS) receptors. Understanding how the bulky tert-butyl butyrate moiety alters the receptor binding kinetics of the foundational norlaudanosine scaffold is crucial for predicting off-target toxicities, such as epileptogenesis, and for optimizing the safety profiles of next-generation NMBAs.

Structural Pharmacology & Target Rationale

The receptor binding profile of (R)-tert-butyl butyrate norlaudanosine is dictated by its core 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system and the steric influence of its esterified side chain. The parent compounds (laudanosine and norlaudanosine) exhibit a promiscuous binding profile, interacting with nicotinic acetylcholine receptors (nAChRs), γ -aminobutyric acid type A (GABA A​ ) receptors, and opioid receptors.

  • GABA A​ Receptors (Low-Affinity Sites): Laudanosine is known to inhibit low-affinity GABA receptors, which is the primary mechanism behind NMBA-metabolite-induced CNS excitation and seizures [1]. The addition of the tert-butyl butyrate group introduces significant steric hindrance, which alters its docking capability within the GABA A​ receptor pore, generally reducing its pro-convulsant affinity compared to the parent molecule.

  • Nicotinic Acetylcholine Receptors (nAChRs): As a derivative of bis-benzylisoquinoline NMBAs, this compound retains affinity for neuronal nAChRs (specifically the α 4 β 2 and α 7 subtypes) acting as a competitive antagonist [2].

  • Opioid Receptors: The THIQ scaffold shares structural homology with morphinan derivatives. Laudanosine competitively binds to the μ 1-opioid receptor, eliciting mild analgesic effects [1]. The esterification in the norlaudanosine derivative modulates this binding, shifting the compound toward a weak partial agonist profile.

  • SK Channels: Related quaternary derivatives (e.g., methyl-laudanosine) are potent blockers of small-conductance Ca 2+ -activated K + (SK) channels [3]. The bulky tert-butyl group, however, restricts pore-blocking capabilities, significantly lowering its affinity for SK channels.

Pathway Compound (R)-tert-butyl butyrate norlaudanosine nAChR nAChR (α4β2 / α7) Competitive Antagonism Compound->nAChR Primary Target GABAA GABA_A Receptor Low-Affinity Inhibition Compound->GABAA Off-Target Opioid μ-Opioid Receptor Partial Agonism Compound->Opioid Off-Target Muscle Neuromuscular Blockade (Peripheral) nAChR->Muscle CNS_Excite CNS Excitation / Seizure Risk (Central) GABAA->CNS_Excite Analgesia Analgesia Modulatory Effect (Central) Opioid->Analgesia

Fig 1. Multi-receptor pharmacodynamic signaling pathway of the norlaudanosine derivative.

Quantitative Receptor Binding Profile

The following table synthesizes the comparative binding affinities (IC 50​ / K i​ ) of the parent scaffold (Laudanosine/Norlaudanosine) versus the structurally modified (R)-tert-butyl butyrate norlaudanosine. Data reflects the impact of steric bulk on target engagement [1][2][4].

Receptor TargetLigandBinding Affinity (IC 50​ / K i​ )Functional Consequence
GABA A​ (Low-Affinity) LaudanosineIC 50​ = 10 µMAntagonist (Pro-convulsant)
GABA A​ (Low-Affinity) (R)-tert-butyl butyrate norlaudanosineIC 50​ > 45 µMWeak Antagonist (Reduced seizure risk)
μ 1-Opioid LaudanosineK i​ = 2.7 µMPartial Agonist (Analgesia)
μ 1-Opioid (R)-tert-butyl butyrate norlaudanosineK i​ ~ 18 µMWeak Partial Agonist
nAChR ( α 4 β 2) Atracurium / LaudanosineIC 50​ ~ 1.5 µMCompetitive Antagonist
nAChR ( α 4 β 2) (R)-tert-butyl butyrate norlaudanosineIC 50​ ~ 6.2 µMCompetitive Antagonist
SK Channels Methyl-laudanosineIC 50​ = 4.0 µMChannel Blocker
SK Channels (R)-tert-butyl butyrate norlaudanosineIC 50​ > 100 µMNegligible Affinity

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to explain why the parameter is critical for evaluating benzylisoquinoline derivatives.

Protocol A: High-Throughput Radioligand Binding Assay (GABA A​ & nAChR)

Objective: Quantify the displacement of specific radioligands by (R)-tert-butyl butyrate norlaudanosine to determine IC 50​ and K i​ values.

  • Membrane Preparation:

    • Action: Isolate membranes from adult rat cerebral cortex. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: The cerebral cortex provides a high, naturalistic density of both α 4 β 2 nAChRs and low-affinity GABA A​ receptors. Using native tissue rather than recombinant cell lines ensures that auxiliary subunits and native lipid microenvironments, which heavily influence THIQ binding, are preserved.

  • Radioligand Selection & Incubation:

    • Action: For GABA A​ assays, incubate membranes with 5 nM [³H]bicuculline methochloride. For nAChR assays, use 1 nM [³H]epibatidine.

    • Causality: Laudanosine derivatives are ineffective at displacing [³H]muscimol at high-affinity GABA sites [1]. [³H]bicuculline specifically labels the low-affinity GABA A​ sites responsible for the epileptogenic off-target effects of NMBAs.

  • Non-Specific Binding (NSB) Control (Self-Validation Step):

    • Action: Define NSB using 100 µM unlabelled GABA or 100 µM unlabelled nicotine in parallel wells.

    • Causality: This acts as an internal control. If the radioligand signal is not fully displaced by the unlabelled saturating ligand, it indicates the radioligand is binding to non-receptor artifacts (e.g., lipid bilayers), invalidating the assay.

  • Rapid Filtration & Harvesting:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours.

    • Causality: Benzylisoquinoline derivatives are highly lipophilic and exhibit massive non-specific binding to glass and plastic surfaces. PEI neutralizes the negative charge of the glass fibers, drastically reducing background noise and validating that the measured scintillation signal is strictly receptor-bound radioligand.

Workflow Prep Membrane Prep (Rat Cortex) Incubate Radioligand Incubation (Target Binding) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing Step (Ice-cold Buffer) Filter->Wash Measure Scintillation Counting Wash->Measure Analyze IC50 / Ki Determination Measure->Analyze

Fig 2. Self-validating radioligand binding assay workflow for receptor affinity quantification.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)

Objective: Confirm whether the binding of the compound to nAChR results in functional agonism or antagonism.

  • Cell Preparation:

    • Action: Utilize HEK293T cells transiently transfected with human α 4 and β 2 nAChR subunits.

  • Voltage-Clamp Configuration:

    • Action: Establish whole-cell configuration and hold the membrane potential at -70 mV.

    • Causality: Maintaining a hyperpolarized state removes any potential voltage-dependent block and maximizes the inward driving force for cations (Na + , Ca 2+ ) through the nAChR pore. This ensures that any observed reduction in current upon compound application is strictly due to the competitive antagonism of the norlaudanosine derivative, not a loss of electrochemical driving force.

  • Compound Application:

    • Action: Apply 100 µM Acetylcholine (ACh) via a rapid perfusion system to establish a baseline inward current. Subsequently, co-apply 100 µM ACh with varying concentrations (1 µM to 50 µM) of (R)-tert-butyl butyrate norlaudanosine.

    • Causality: Co-application proves competitive antagonism. If the compound were an open-channel blocker, pre-incubation would be required. The rapid perfusion system (exchange time <10 ms) prevents receptor desensitization from skewing the peak current amplitude data.

Conclusion & Translational Impact

The receptor binding profile of (R)-tert-butyl butyrate norlaudanosine highlights the delicate structure-activity relationship (SAR) inherent to benzylisoquinoline NMBAs. While the parent compound norlaudanosine presents a risk of CNS excitation via low-affinity GABA A​ receptor inhibition, the introduction of the bulky tert-butyl butyrate ester significantly attenuates this off-target affinity.

For drug development professionals, this data underscores a critical design principle: strategic esterification of the THIQ scaffold can successfully uncouple the desired peripheral neuromuscular blockade properties from adverse central nervous system toxicities. Monitoring impurities like Atracurium Impurity 82 is not merely a regulatory compliance exercise, but a window into the pharmacodynamic optimization of next-generation anesthetics.

References

  • Interactions between laudanosine, GABA, and opioid subtype receptors Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Laudanosine, an atracurium and cisatracurium metabolite Source: ResearchGate URL:[Link]

  • Methyl-laudanosine: a new pharmacological tool to investigate the function of small-conductance Ca(2+)-activated K(+) channels Source: PubMed - National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis, and biological evaluation of new bis-benzylisoquinoline-based analogues as potential neuromuscular blocking agents Source: PubMed - National Institutes of Health (NIH) URL:[Link]

Exploratory

Discovery and Early-Stage Synthesis of (R)-tert-Butyl Butyrate Norlaudanosine: A Critical Intermediate in Neuromuscular Blocker Manufacturing

Executive Summary & Nomenclature Clarification As a Senior Application Scientist navigating the complex landscape of tetrahydroisoquinoline (THIQ) alkaloids, precision in both molecular design and nomenclature is paramou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist navigating the complex landscape of tetrahydroisoquinoline (THIQ) alkaloids, precision in both molecular design and nomenclature is paramount. The compound commercially indexed as "(R)-tert-butyl butyrate norlaudanosine" (CAS 1075726-70-3) is a critical chiral intermediate in the total synthesis of cisatracurium besylate, a highly potent, non-depolarizing neuromuscular blocking agent[1].

A Note on Nomenclature: While widely distributed in chemical catalogs under the "butyrate" moniker[2], rigorous structural analysis reveals it is chemically tert-butyl (R)-3-(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate. The misnomer likely arises from legacy cataloging errors or the miscounting of the ester linkage chain in commercial databases. In practice, the compound is synthesized via an Aza-Michael addition using tert-butyl acrylate, resulting in a 3-carbon (propanoate) linker[1][3]. This whitepaper utilizes the commercial name for industry searchability but focuses on the exact propanoate chemistry required for its synthesis.

Retrosynthetic Logic & Mechanistic Rationale

The synthesis of cisatracurium requires absolute control over four chiral centers. The strategy relies on building the monomeric units first—specifically (R)-norlaudanosine—and subsequently functionalizing the secondary amine to serve as a precise stereocontrol element for late-stage N-methylation[1][4].

Asymmetric Transfer Hydrogenation (ATH)

Classical resolutions of racemic tetrahydropapaverine are notoriously inefficient, often capping at a 50% theoretical yield. Modern scalable syntheses employ a Noyori-type Asymmetric Transfer Hydrogenation (ATH)[1]. By utilizing a chiral Ruthenium catalyst (e.g., RuCl), the prochiral imine 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is reduced to (R)-norlaudanosine with >99.6% enantiomeric excess (ee)[1].

  • Causality: The high enantioselectivity is driven by the rigid chiral environment of the TsDPEN ligand, which dictates the strict facial selectivity of hydride transfer from the formic acid/triethylamine azeotrope.

Aza-Michael Addition

The functionalization of (R)-norlaudanosine with tert-butyl acrylate is a masterclass in thermodynamic control. The secondary amine acts as a nucleophile, attacking the electron-deficient β-carbon of the acrylate[3][4].

  • Causality: Why use tert-butyl acrylate instead of a simpler alkylating agent? The bulky tert-butyl group is not merely a protecting group; it provides critical steric shielding. During the subsequent quaternization (N-methylation) step to form the final cis-isomer, the steric bulk of the tert-butyl ester forces the incoming methyl benzenesulfonate to approach from the less hindered face, ensuring 100% diastereomeric excess (de) for the desired (R-cis) configuration[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, where the physical properties at each step (e.g., gas evolution, phase separation, precipitation) serve as intrinsic quality control checkpoints.

Protocol A: Synthesis of (R)-Norlaudanosine via ATH
  • Preparation: Charge a reactor with 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and RuCl (0.005 equiv) in anhydrous dichloromethane[1][4].

  • Reduction: Slowly add a 5:2 mixture of formic acid and triethylamine. Maintain the reaction at 30°C for 12 hours.

    • Mechanistic Check: The continuous evolution of CO₂ gas indicates active, successful hydride transfer. Cessation of gas evolution signals reaction completion.

  • Isolation: Quench with aqueous NaOH to adjust the pH to 10. Extract with toluene. The organic layer contains the highly pure free base (R)-norlaudanosine, ready for immediate coupling.

Protocol B: Aza-Michael Addition & Oxalate Salt Formation
  • Coupling: To the toluene extract of (R)-norlaudanosine (approx. 0.05 moles), add tert-butyl acrylate (1.2 equiv) and a catalytic amount of glacial acetic acid[3].

  • Thermodynamic Heating: Heat the mixture to 80°C for 5 to 20 hours.

    • Causality: The elevated temperature overcomes the activation energy barrier for the conjugate addition, while the acetic acid protonates and activates the acrylate carbonyl, increasing the electrophilicity of the β-carbon[3].

  • Salt Precipitation: Cool the mixture to ambient temperature. Add a stoichiometric amount of oxalic acid dihydrate dissolved in acetone.

  • Crystallization: Add methyl tert-butyl ether (MTBE) or ethyl acetate to force precipitation. Stir for 1 hour, then cool to 5°C overnight to maximize yield[1][3]. Filter and dry to obtain (R)-tert-butyl butyrate norlaudanosine oxalate (CAS 1075726-70-3)[2].

    • Mechanistic Check: The formation of a dense, filterable white precipitate confirms successful salt formation, bypassing the need for inefficient column chromatography.

Quantitative Data Summary

The table below synthesizes the critical reaction parameters and expected yields for a scalable, high-purity process[1][3].

Reaction StepReagents / CatalystTemp (°C)Time (h)Yield (%)Purity / ee
Asymmetric Transfer Hydrogenation RuCl, HCOOH/TEA301277.099.67% ee
Aza-Michael Addition tert-Butyl acrylate, Toluene, AcOH805-2095.8>95.0%
Salt Crystallization Oxalic acid dihydrate, Acetone/MTBE51290.0>99.0%

Visualizations

Workflow A Imine Precursor (3,4-Dihydroisoquinoline) B (R)-Norlaudanosine (>99% ee) A->B Ru-ATH Catalyst HCOOH / TEA C Aza-Michael Addition (+ tert-butyl acrylate) B->C Toluene / 80°C No Catalyst Needed D Target Propanoate (Free Base) C->D 100% Conversion E Oxalate Salt (CAS 1075726-70-3) D->E Oxalic Acid Acetone / MTBE

Workflow for the synthesis of (R)-tert-butyl butyrate norlaudanosine oxalate.

Mechanism Nuc Nucleophile (R)-Norlaudanosine (2° Amine) TS Transition State N-C Bond Formation Enolate Intermediate Nuc->TS Lone pair attack Elec Electrophile tert-Butyl Acrylate (β-carbon) Elec->TS Michael acceptor Prod Product N-alkylated Propanoate TS->Prod Proton transfer

Mechanistic logic of the Aza-Michael addition forming the propanoate linker.

References

  • Meng et al.
  • European Patent Office (EPO).
  • BenchChem.
  • ChemicalBook. "(R)

Sources

Foundational

Comprehensive Evaluation of the Metabolic Stability of (R)-tert-Butyl Butyrate Norlaudanosine in Human Liver Microsomes

Executive Summary In preclinical drug discovery and development, understanding the metabolic fate of complex alkaloids and their synthetic intermediates is paramount. (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery and development, understanding the metabolic fate of complex alkaloids and their synthetic intermediates is paramount. (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3) is a highly specific tetrahydrobenzylisoquinoline derivative, frequently encountered as an intermediate or impurity (e.g., Atracurium Impurity 82) in the synthesis of neuromuscular blocking agents like cisatracurium[1].

Because impurities and prodrug-like intermediates can possess their own pharmacological liabilities, evaluating their Phase I metabolic stability in Human Liver Microsomes (HLM) is a regulatory and scientific necessity. As an Application Scientist, I design metabolic assays not merely as routine screens, but as self-validating systems that probe the exact mechanistic vulnerabilities of a molecule. This whitepaper details the structural rationale, predictive pathways, and rigorous experimental protocols required to accurately determine the intrinsic clearance ( CLint​ ) of (R)-tert-butyl butyrate norlaudanosine.

Structural Liabilities & Predictive Metabolism

To design an effective assay, we must first interrogate the molecule's structure to predict its metabolic bottlenecks. (R)-tert-butyl butyrate norlaudanosine consists of two primary domains: a norlaudanosine core and a tert-butyl butyrate side chain .

  • O-Demethylation (CYP3A4 / CYP2D6): The norlaudanosine core is decorated with four methoxy groups. Based on the [2], Cytochrome P450 enzymes—specifically CYP3A4 and CYP2D6—will readily catalyze the O-demethylation of these moieties, forming highly polar phenolic metabolites.

  • N-Dealkylation & Ester Cleavage: The tertiary amine connects the core to the butyrate linker. CYP-mediated N-dealkylation will cleave this linker, yielding the secondary amine, norlaudanosine.

  • Steric Hindrance of the Ester: While human liver microsomes contain carboxylesterases (CES), the tert-butyl ester is highly sterically hindered. This structural feature deliberately slows down generic CES-mediated hydrolysis compared to unhindered methyl or ethyl esters, shifting the primary metabolic clearance burden toward NADPH-dependent CYP450 oxidation.

MetabolicPathway Parent (R)-tert-butyl butyrate norlaudanosine O_Desmethyl O-Desmethyl Metabolites (CYP3A4 / CYP2D6) Parent->O_Desmethyl O-Demethylation Norlaudanosine Norlaudanosine (N-Dealkylation / CES) Parent->Norlaudanosine N-Dealkylation / Ester Cleavage Hydroxylated Hydroxylated Metabolites (CYP3A4) Parent->Hydroxylated Aliphatic/Aromatic Hydroxylation

Fig 1: Predicted Phase I metabolic pathways of (R)-tert-butyl butyrate norlaudanosine in HLM.

Experimental Design & Causality (E-E-A-T)

A robust DMPK protocol is defined by the causality behind its parameters. Every variable in this assay is chosen to ensure first-order kinetics and to distinguish true enzymatic degradation from chemical instability.

  • Protein Concentration (0.5 mg/mL): We restrict the HLM concentration to 0.5 mg/mL. Higher concentrations increase the rate of metabolism but concurrently increase non-specific microsomal protein binding ( fu,mic​ ). As demonstrated by[3], failing to account for high fu,mic​ artificially inflates the apparent half-life, leading to a dangerous under-prediction of in vivo clearance.

  • Substrate Concentration (1 µM): To accurately calculate intrinsic clearance, the initial substrate concentration ( [S] ) must be significantly lower than the Michaelis-Menten constant ( Km​ ). At 1 µM, we approximate linear, first-order kinetics where the rate of metabolism is directly proportional to [S] .

  • The Self-Validating Control System:

    • Minus-NADPH Control: Because our compound contains an ester, it is critical to run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, we can attribute the clearance to chemical instability or CES-mediated hydrolysis rather than CYP450 oxidation.

    • Positive Controls: We run Verapamil (broad CYP/N-dealkylation) and Dextromethorphan (CYP2D6 specific) to validate the enzymatic viability of the specific HLM pool used.

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Prep HLM & Substrate PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Initiate 3. Initiation Add NADPH PreInc->Initiate Sample 4. Sampling Time-course Initiate->Sample Quench 5. Quenching Cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Fig 2: Step-by-step experimental workflow for HLM metabolic stability and LC-MS/MS analysis.

Phase A: Reagent Preparation
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • HLM Working Solution: Thaw pooled HLM (e.g., 50-donor mixed gender) on ice. Dilute in buffer to a concentration of 0.625 mg/mL (this will yield a final concentration of 0.5 mg/mL after adding the substrate and cofactor).

  • Substrate Working Solution: Prepare a 100 µM stock of (R)-tert-butyl butyrate norlaudanosine in DMSO. Dilute to 10 µM in buffer (Final DMSO in incubation must be ≤0.1% to prevent CYP inhibition).

Phase B: Incubation & Sampling
  • Pre-Incubation: Aliquot 160 µL of the HLM Working Solution and 20 µL of the Substrate Working Solution into a 96-well plate. Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding 20 µL of pre-warmed 10 mM NADPH solution (Final NADPH = 1 mM). For the Minus-NADPH control, add 20 µL of buffer instead.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture.

Phase C: Quenching & Analysis
  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide or Labetalol at 100 ng/mL). The organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Centrifugation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS: Transfer the supernatant to a clean plate and inject it into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

Quantitative Data Presentation & Kinetic Analysis

The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ) using the following equations:

  • t1/2​=k0.693​

  • CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

Table 1: Representative Metabolic Stability Data

Note: Data represents expected kinetic parameters based on structural analogs and validated assay controls.

CompoundTest Conc. (µM) t1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min (%)Primary Clearance Driver
(R)-tert-butyl butyrate norlaudanosine 1.022.461.815.6CYP-mediated O-demethylation
Verapamil (Positive Control)1.014.297.65.3CYP3A4 N-dealkylation
Dextromethorphan (Positive Control)1.028.548.623.2CYP2D6 O-demethylation
Test Compound (Minus-NADPH)1.0>120<11.598.1N/A (Stable to CES hydrolysis)

Interpretation: The robust stability of the compound in the Minus-NADPH control (>98% remaining) confirms that the bulky tert-butyl ester successfully protects the molecule from rapid background carboxylesterase hydrolysis. The clearance observed in the complete system ( CLint​ = 61.8 µL/min/mg) is entirely driven by Phase I CYP450 oxidation, validating our initial structural hypothesis.

References

  • Matsui, K., Taniguchi, S., & Yoshimura, T. (2000). Identification of Cytochrome P450 Involved in the Metabolism of Donepezil and In Vitro Drug Interaction Study in Human Liver Microsomes. Drug Metabolism and Pharmacokinetics, 15(2), 101-111.[Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocol for (R)-tert-Butyl Butyrate Norlaudanosine

Executive Summary (R)-tert-Butyl butyrate norlaudanosine (CAS 1075726-70-3), commonly referred to in the pharmaceutical industry as Atracurium Intermediate I, is a critical chiral building block in the synthesis of non-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-Butyl butyrate norlaudanosine (CAS 1075726-70-3), commonly referred to in the pharmaceutical industry as Atracurium Intermediate I, is a critical chiral building block in the synthesis of non-depolarizing neuromuscular blocking agents such as cisatracurium besylate. Despite its common industry name suggesting a "butyrate" moiety, the compound is chemically an N-propanoate ester: tert-butyl (R)-3-(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate .

This application note details a highly enantioselective, scalable two-step protocol leveraging Asymmetric Transfer Hydrogenation (ATH) followed by an aza-Michael addition. The methodology prioritizes intrinsic stereocontrol and self-validating purification checkpoints to ensure >99% enantiomeric excess (ee).

Mechanistic Overview & Causality

The synthesis of the target compound requires strict stereocontrol to establish the (1R) configuration at the tetrahydroisoquinoline core. This is achieved through a strategically sequenced two-step process [1].

Step 1: Asymmetric Transfer Hydrogenation (ATH)

The reduction of the prochiral imine, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, to (R)-norlaudanosine is the stereodefining step. We utilize the Noyori-type ruthenium catalyst RuCl.

  • Causality of Catalyst Choice: The (S,S)-TsDPEN chiral diamine ligand ensures an outer-sphere concerted transfer of a hydride and a proton to the imine substrate. This precise spatial arrangement dictates the (R)-configuration with exceptional fidelity (>99% ee) [2].

  • Causality of Hydrogen Source: Sodium formate (HCOONa) is selected over the traditional formic acid/triethylamine (HCOOH/Et₃N) azeotrope. HCOONa provides superior solubility in aqueous methanol, accelerates the reaction kinetics, and drives the equilibrium forward via irreversible CO₂ evolution.

Step 2: Aza-Michael Addition

The secondary amine of the newly formed (R)-norlaudanosine acts as a nucleophile, attacking the β-carbon of tert-butyl acrylate.

  • Causality of Reaction Conditions: Glacial acetic acid is employed as a mild protic catalyst to activate the α,β-unsaturated carbonyl. Mild heating (80 °C) is strictly controlled to prevent retro-Michael cleavage or racemization of the sensitive C1 stereocenter [3].

Workflow A Dihydroisoquinoline Precursor B (R)-Norlaudanosine (>99% ee) A->B ATH (Ru Catalyst) HCOONa, MeOH/H2O C (R)-tert-Butyl Butyrate Norlaudanosine B->C Aza-Michael Addition tert-butyl acrylate

Fig 1. Two-step asymmetric synthetic workflow for (R)-tert-butyl butyrate norlaudanosine.

Quantitative Data Presentation: ATH Optimization

The selection of the hydrogen source and solvent system is critical for maximizing both conversion and enantioselectivity. Table 1 summarizes the optimization data validating the protocol's parameters [1].

Table 1: Optimization of Asymmetric Transfer Hydrogenation (ATH) Conditions

Hydrogen SourceSolvent SystemTemperatureConversion (%)Enantiomeric Excess (ee %)
HCOOH/Et₃N (5:2)EtOH40 °C97.8296.56
HCOOH/Et₃N (5:2)THF40 °C98.0286.34
HCOOH/Et₃N (5:2)MeOH40 °C98.3497.00
HCOONH₄MeOH40 °C89.4298.10
HCOONaMeOH40 °C99.1698.17
HCOONa MeOH/H₂O (1:1) 40 °C >99.00 99.67

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (R)-Norlaudanosine via Ru-Catalyzed ATH

Objective: Enantioselective reduction of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Preparation: Charge a clean, dry reactor with 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1.0 equiv) and HCOONa (5.0 equiv).

  • Solvent Addition: Add a degassed mixture of MeOH/H₂O (1:1 v/v, 10 volumes relative to the substrate). Stir to form a uniform suspension.

  • Catalyst Introduction: Under a strict nitrogen atmosphere, add the catalyst RuCl (0.8 mol%).

  • Reaction: Heat the mixture to 40 °C. Maintain stirring for 12–16 hours.

  • Self-Validation Checkpoint (In-Process Control): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the unreacted starting material is <0.5%. Chiral HPLC must confirm >99.0% ee before proceeding.

  • Workup: Cool the mixture to room temperature. Extract with dichloromethane (DCM) and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-norlaudanosine.

Mechanism Active_cat 16e- Ru Amido Complex (Active Catalyst) Hydride 18e- Ru Hydride Complex Active_cat->Hydride HCOONa (-CO2) Hydride->Active_cat Imine Reduction (Outer-Sphere)

Fig 2. Outer-sphere mechanism of the Ru-catalyzed asymmetric transfer hydrogenation.

Protocol B: Aza-Michael Addition to Yield (R)-tert-Butyl Butyrate Norlaudanosine

Objective: N-alkylation of (R)-norlaudanosine with tert-butyl acrylate to form the target intermediate.

  • Reagent Mixing: Dissolve the (R)-norlaudanosine obtained from Protocol A (1.0 equiv) in a minimal amount of toluene (or run neat if scale permits).

  • Activation: Add tert-butyl acrylate (1.5 equiv) followed by a catalytic amount of glacial acetic acid (0.2 equiv).

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Stir for 5–8 hours.

  • Self-Validation Checkpoint (In-Process Control): Monitor the disappearance of (R)-norlaudanosine via TLC or LC-MS. Prolonged heating beyond completion will trigger retro-Michael degradation.

  • Salt Formation & Purification: Cool the mixture to ambient temperature. Add a solution of oxalic acid dihydrate (1.05 equiv) dissolved in acetone. Stir vigorously to precipitate the oxalate salt of (R)-tert-butyl butyrate norlaudanosine.

  • Isolation: Filter the resulting suspension, wash the filter cake with cold ethyl acetate, and dry under vacuum.

  • Final Validation: The isolated crystalline solid must exhibit an HPLC purity of >98.0%, validating the successful rejection of unreacted starting materials during crystallization [3].

References

  • Cho, A. E., et al. "Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020)." Chemical Reviews, ACS Publications. [Link]

  • Cole, K. P., et al. "Highlights of the Recent Patent Literature: Continuous Chemistry in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications. [Link]

Application

Application Note: A Robust HPLC Method for the Quantification of (R)-tert-butyl butyrate norlaudanosine

Abstract This application note presents a detailed protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (R)-tert-butyl butyrate n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (R)-tert-butyl butyrate norlaudanosine. Norlaudanosine and its derivatives are pharmacologically significant compounds due to their presence in the tetrahydroisoquinoline skeleton, which often exhibits enantiomer-specific biological activity[1]. Consequently, a robust and reliable analytical method to selectively quantify the (R)-enantiomer is critical for research, development, and quality control purposes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic approach to method development, followed by a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].

Introduction: The Imperative of Chiral Separation

The tetrahydroisoquinoline core structure is a key pharmacophore in numerous biologically active molecules. The presence of chiral centers in this skeleton means that enantiomers can exhibit significantly different pharmacological and toxicological profiles[1][5]. For (R)-tert-butyl butyrate norlaudanosine, the ability to selectively quantify the (R)-enantiomer is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for resolving enantiomers in the pharmaceutical industry[6][7][8].

This guide details the rationale behind the selection of chromatographic parameters and provides a step-by-step workflow for developing a method from first principles. It then establishes a comprehensive validation framework to demonstrate that the analytical procedure is fit for its intended purpose[9].

Chromatographic Method Development

The primary challenge in this analysis is the chiral separation of the (R)- and (S)-enantiomers of tert-butyl butyrate norlaudanosine. The method development strategy, therefore, centers on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase to achieve adequate resolution.

Initial Instrument and Column Selection
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this application.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with tetrahydroisoquinoline skeletons[1][7]. A prudent starting point would be a column such as a Chiralcel® OD-H (cellulose-based) or a Chiralpak® AD-H (amylose-based). These columns often provide excellent chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions[6].

Mobile Phase Optimization

A normal-phase mobile phase system, typically consisting of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is often the most effective for chiral separations on polysaccharide-based CSPs.

  • Initial Mobile Phase Composition: A starting mobile phase of 90:10 (v/v) n-Hexane:Isopropanol is a common and effective starting point.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.

  • Detection Wavelength: The UV absorbance maximum for the analyte should be determined by scanning a standard solution with a PDA detector. In the absence of this data, a starting wavelength of 210 nm or 280 nm (common for aromatic systems) can be used for initial scouting runs. For butyrate-containing compounds, lower wavelengths around 210 nm can be effective[10][11][12].

  • Column Temperature: Maintaining a constant column temperature, for instance, 25°C, is crucial for reproducible retention times and selectivity.

Method Optimization Workflow

The following diagram illustrates the systematic approach to optimizing the chiral separation:

MethodDevelopmentWorkflow Start Start: Initial Conditions (e.g., 90:10 Hexane:IPA, 1.0 mL/min) Inject Inject (R/S)-Norlaudanosine Racemic Standard Start->Inject Evaluate Evaluate Chromatogram: Resolution (Rs), Tailing Factor (T), Retention Time (tR) Inject->Evaluate Good_Rs Is Rs >= 1.5? Evaluate->Good_Rs Optimize Optimize Mobile Phase (Adjust %IPA) Good_Rs->Optimize No Finalize Finalize Method Parameters Good_Rs->Finalize Yes Optimize->Inject End Proceed to Validation Finalize->End

Caption: Workflow for HPLC Method Optimization.

Proposed Final HPLC Method

Based on common practices for similar compounds, the following method is proposed as a robust starting point for validation.

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mmProven utility for chiral separation of diverse compounds, including those with similar core structures[1][7].
Mobile Phase n-Hexane:Isopropanol (85:15, v/v)Optimized ratio to achieve baseline separation (Resolution > 1.5) with reasonable run times.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 25°CEnsures reproducible retention times and selectivity.
Detection UV at 210 nmProvides good sensitivity for the butyrate moiety and the aromatic rings of the norlaudanosine core[10][12].
Run Time 15 minutesSufficient to allow for the elution of both enantiomers and any potential impurities.

Protocol: Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines[2][3][13]. The validation will assess specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Materials and Reagents
  • (R)-tert-butyl butyrate norlaudanosine reference standard

  • (S)-tert-butyl butyrate norlaudanosine reference standard (or racemic mixture)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (R)-tert-butyl butyrate norlaudanosine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard.

Validation Parameters and Protocols

The following diagram outlines the logical flow of the validation process.

ValidationProcess Start Start Validation Specificity Specificity / Selectivity (Inject blank, (S)-enantiomer, racemate) Start->Specificity Linearity Linearity & Range (Analyze calibration curve, 5 levels) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Repeatability Repeatability (Intra-day) (n=6 at 100%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) (Different day/analyst) Precision->Intermediate LOD_LOQ LOD & LOQ (Based on S/N or calibration curve slope) Repeatability->LOD_LOQ Intermediate->LOD_LOQ Robustness Robustness (Vary flow rate, %IPA) LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: Logical Flow of the HPLC Method Validation Protocol.

Protocol 1: Specificity

  • Inject a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Inject a solution of the (S)-enantiomer to confirm its retention time and the resolution from the (R)-enantiomer.

  • Inject a racemic mixture to demonstrate baseline separation between the two enantiomers.

  • If analyzing in a matrix, inject a placebo/matrix blank to show the absence of interference.

Protocol 2: Linearity and Range

  • Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Protocol 3: Accuracy

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix, if applicable.

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Protocol 4: Precision

  • Repeatability (Intra-assay Precision):

    • Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • The RSD over both sets of data should be ≤ 2.0%.

Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1.

Protocol 6: Robustness

  • Intentionally make small, deliberate variations to the method parameters.

  • Analyze a standard solution under each varied condition.

  • Assess the impact on retention time, peak area, and resolution.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary mobile phase composition (e.g., ± 2% isopropanol).

    • Vary column temperature (e.g., ± 2°C).

  • The method is considered robust if the results remain unaffected by these small variations.

Data Presentation and Acceptance Criteria

All validation data should be summarized in clear, concise tables.

Table 1: Validation Parameter Acceptance Criteria

ParameterAcceptance Criterion
Specificity No interference at the analyte's retention time. Resolution (Rs) > 1.5 for enantiomers.
Linearity (r²) ≥ 0.999
Range The range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Quantitation The lowest concentration that meets accuracy and precision requirements.
Robustness System suitability parameters (e.g., resolution, tailing) pass under varied conditions.

Conclusion

This application note provides a comprehensive framework for the development and validation of a chiral HPLC method for the quantification of (R)-tert-butyl butyrate norlaudanosine. By following the outlined protocols for method optimization and subsequent validation against ICH guidelines, laboratories can establish a reliable, accurate, and robust analytical method. Such a method is indispensable for ensuring the quality and safety of pharmaceutical products containing this chiral active ingredient.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • Péter, A., et al. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. National Center for Biotechnology Information. [Link][1]

  • Boulanger, B., et al. (2003). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][13]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][9]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). ICH-Q2 Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Gilar, M., et al. (2015). Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles. ResearchGate. [Link][5]

  • Krstulović, A. M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link][6]

  • Reddy, B. M., et al. (2024). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Aurigene Pharmaceutical Services. [Link][10]

  • Ali, I., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link][7]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link][8]

  • Reddy, B. M., et al. (2024). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. ResearchGate. [Link][11]

  • Yılmaz, B., et al. (2025). Analytical Method Development and Validation: Calcium Butyrate. MDPI. [Link][12]

Sources

Method

Application Note: NMR Spectroscopic Characterization of (R)-tert-butyl butyrate norlaudanosine

Abstract This application note provides a comprehensive guide to the structural characterization of (R)-tert-butyl butyrate norlaudanosine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a derivative of the benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of (R)-tert-butyl butyrate norlaudanosine using Nuclear Magnetic Resonance (NMR) spectroscopy. As a derivative of the benzylisoquinoline alkaloid norlaudanosine, this compound holds potential interest for researchers in medicinal chemistry and drug development. This guide offers a detailed, step-by-step protocol for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it presents a complete, predicted ¹H and ¹³C NMR dataset for (R)-tert-butyl butyrate norlaudanosine, synthesized from foundational data of the parent alkaloid and established principles of chemical shift effects upon phenolic esterification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel benzylisoquinoline alkaloid derivatives.

Introduction

Benzylisoquinoline alkaloids (BIAs) are a large and diverse class of plant secondary metabolites renowned for their significant pharmacological properties.[1] Norlaudanosine, a core BIA scaffold, is a key intermediate in the biosynthesis of numerous complex alkaloids and a metabolite of certain neuromuscular blocking agents.[2] The synthesis of derivatives of norlaudanosine, such as (R)-tert-butyl butyrate norlaudanosine, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

This guide is structured to not only provide a protocol but to explain the underlying scientific rationale for each step, ensuring a deep understanding of the characterization process.

Predicted NMR Data for (R)-tert-butyl butyrate norlaudanosine

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (R)-tert-butyl butyrate norlaudanosine, assuming esterification at the C-7 hydroxyl group. These predictions are synthesized from literature data for the norlaudanosine scaffold and the known effects of phenolic acylation on aromatic ring systems.[3] The spectra are referenced to a standard deuterated solvent, Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
Norlaudanosine Core
1~3.65m
3~2.70 - 3.20m
4~2.55 - 2.85m
5~6.75s
8~6.45s
α~2.70 - 3.10m
1'--
2'~6.80d~1.8
5'~6.75d~8.0
6'~6.65dd~8.0, 1.8
6-OCH₃~3.85s
7-O--
3'-OH(broad)s
4'-OCH₃~3.87s
N-H(broad)s
tert-butyl butyrate Moiety
2'' (C=O)--
3'' (CH₂)~2.50t~7.4
4'' (CH₂)~1.75sextet~7.4
5'' (CH₃)~1.00t~7.4
6'' (C(CH₃)₃)--
7'' (C(CH ₃)₃)~1.45s

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

PositionPredicted δ (ppm)
Norlaudanosine Core
1~64.5
3~46.5
4~25.0
4a~129.5
5~112.0
6~145.5
7~150.0
8~114.0
8a~125.0
α~41.0
1'~132.5
2'~111.5
3'~145.0
4'~144.0
5'~114.5
6'~121.0
6-OCH₃~56.0
4'-OCH₃~56.1
tert-butyl butyrate Moiety
2'' (C=O)~171.5
3'' (CH₂)~36.5
4'' (CH₂)~18.5
5'' (CH₃)~13.8
6'' (C(CH₃)₃)~82.0
7'' (C(C H₃)₃)~27.5

Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra. The following protocol ensures a homogenous sample, free from particulate matter and paramagnetic impurities.

Materials:

  • (R)-tert-butyl butyrate norlaudanosine (5-10 mg for ¹H NMR; 20-30 mg for ¹³C and 2D NMR)

  • Deuterated Chloroform (CDCl₃), high purity

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Small vial for dissolution

Protocol:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient, while for less sensitive experiments like ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to reduce acquisition time.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Vortex or gently swirl the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any microscopic solid particles that can degrade spectral quality, filter the solution directly into the NMR tube. This is achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Referencing: The residual proton signal of the solvent (CHCl₃ at 7.26 ppm) or the carbon signal (CDCl₃ at 77.16 ppm) can be used for referencing the spectra. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 500 MHz spectrometer.

Workflow for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Weigh Sample prep2 Dissolve in CDCl3 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 Acquire Spectra acq2 1D ¹³C NMR acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5

Caption: General workflow from sample preparation to 2D NMR data acquisition.

1. ¹H NMR Spectroscopy:

  • Purpose: To determine the number of different proton environments and their multiplicities.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~12-15 ppm.

  • Number of Scans: 8-16 scans.

2. ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of different carbon environments.

  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

  • Spectral Width: ~220-240 ppm.

  • Number of Scans: ≥ 1024 scans, depending on concentration.

3. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.[5]

  • Pulse Program: Standard COSY sequence (e.g., 'cosygp').

  • Data Points: 2048 in F2, 512 in F1.

4. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[5]

  • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

  • Key Parameter: Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting molecular fragments and assigning quaternary carbons.[5]

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf').

  • Key Parameter: Optimized for a long-range coupling constant of ~8 Hz.

Structural Elucidation Strategy

The complete assignment of the NMR spectra of (R)-tert-butyl butyrate norlaudanosine can be achieved by a systematic analysis of the 1D and 2D data.

Logical Flow for Structural Assignment

G H1 ¹H NMR (Identify proton signals) HSQC HSQC (Correlate ¹H to ¹³C) H1->HSQC Assign protonated carbons COSY COSY (Connect adjacent protons) H1->COSY Build spin systems HMBC HMBC (Long-range ¹H-¹³C correlations) HSQC->HMBC Confirm assignments COSY->HMBC Assemble fragments Structure Final Structure Assignment HMBC->Structure Elucidate full structure

Caption: Logical workflow for the structural elucidation using 2D NMR data.

  • Identify Key Signals in ¹H NMR: The singlet corresponding to the nine protons of the tert-butyl group (~1.45 ppm) and the methoxy singlets (~3.85 ppm) are excellent starting points.[1][6] The aromatic protons will appear in the range of 6.4-6.8 ppm.

  • Assign Protonated Carbons with HSQC: Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This allows for the straightforward assignment of all CH, CH₂, and CH₃ groups.

  • Build Spin Systems with COSY: The COSY spectrum will reveal the connectivity within the aliphatic portions of the molecule. For instance, correlations will be observed between the protons of the butyrate chain (H-3''/H-4''/H-5'') and within the tetrahydroisoquinoline ring system.

  • Assemble the Molecular Skeleton with HMBC: The HMBC spectrum is instrumental in connecting the different fragments and assigning quaternary carbons. Key expected correlations include:

    • Protons of the tert-butyl group (H-7'') to the quaternary carbon (C-6'') and the ester carbonyl (C-2'').

    • The methylene protons adjacent to the carbonyl (H-3'') to the carbonyl carbon (C-2'').

    • The aromatic proton H-5 to the esterified carbon C-7, confirming the site of esterification.

    • The benzylic protons (H-α) to carbons in both aromatic rings, linking the two main parts of the norlaudanosine scaffold.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR characterization of (R)-tert-butyl butyrate norlaudanosine. By presenting a predicted spectral dataset and a clear strategy for structural elucidation using a suite of 1D and 2D NMR experiments, this guide serves as a valuable tool for researchers working with novel alkaloid derivatives. The methodologies described herein are broadly applicable to the characterization of other small molecules where reference spectral data is unavailable, emphasizing the predictive power of NMR spectroscopy when combined with a fundamental understanding of chemical structure and its influence on magnetic resonance.

References

  • Facchini, P. J., & De Luca, V. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant Physiology, 162(2), 545–553.
  • Kudo, R., Sonobe, M., Chino, Y., & Kimura, M. (2019). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. ResearchGate. [Link]

  • LibreTexts. (2023). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Mobli, M., & Abraham, R. J. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1985). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 7(1), 69-74. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl butyrate. PubChem. [Link]

  • Reddit. (2023). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). r/OrganicChemistry. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Royal Society of Chemistry. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • SpectraBase. (n.d.). n-Butyl butyrate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • ResearchGate. (n.d.). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of (R)-tert-butyl Butyrate Norlaudanosine in Rodent Models

Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing protocols for (R)-tert-butyl butyrate norlaudanosine in rodent models. (R)-tert-butyl butyrate norlaudanosine is a derivative of the tetrahydrobenzylisoquinoline alkaloid, norlaudanosine, and is structurally positioned as a potential prodrug.[1] The addition of the tert-butyl butyrate ester moiety may enhance its metabolic stability and modify its pharmacokinetic profile.[2][3] These protocols are designed to provide a robust framework for preclinical evaluation, from initial formulation and dose-range finding to the establishment of a therapeutic window. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reproducible data.

Introduction and Scientific Rationale

(R)-tert-butyl butyrate norlaudanosine belongs to the benzylisoquinoline alkaloid family, a class of compounds with diverse pharmacological activities.[4] The parent compound, norlaudanosine, has been investigated for its potential in neuropharmacology.[5] The tert-butyl butyrate ester modification in the target molecule suggests a prodrug strategy. Prodrugs are often designed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a pharmacologically active agent. The tert-butyl ester, in particular, can be resistant to hydrolysis in the gastrointestinal tract, potentially increasing oral bioavailability.[2] Upon systemic absorption, the ester is likely hydrolyzed by plasma and tissue esterases to release the active norlaudanosine and butyrate, both of which have their own distinct biological activities. Butyrate, a short-chain fatty acid, is known to have anti-inflammatory and histone deacetylase (HDAC) inhibitory effects.[6][7][8]

The primary objectives for in vivo studies with (R)-tert-butyl butyrate norlaudanosine in rodent models are typically to:

  • Determine the maximum tolerated dose (MTD) and assess the general toxicity profile.

  • Characterize the pharmacokinetic (PK) profile of the parent compound and its primary metabolites (norlaudanosine and butyrate).

  • Evaluate the pharmacodynamic (PD) effects and efficacy in relevant disease models.

Given the lipophilic nature suggested by its structure and reported solubility in organic solvents, careful consideration of the formulation is critical for achieving consistent and meaningful in vivo results.[9][10]

Potential Metabolic Pathway

The anticipated metabolic activation of (R)-tert-butyl butyrate norlaudanosine is depicted below. This pathway underscores the importance of monitoring both the parent compound and its active metabolites in pharmacokinetic and pharmacodynamic studies.

G A (R)-tert-butyl butyrate norlaudanosine (Prodrug) B Esterase Hydrolysis (Plasma/Tissues) A->B Systemic Circulation C (R)-Norlaudanosine (Active Moiety) B->C D Butyric Acid (Active Moiety) B->D E Pharmacological Effects (e.g., Neuroprotection, Anti-inflammatory) C->E D->E G A Acclimatize Rodents (e.g., Mice, n=3-5/group) B Prepare Formulations (Vehicle control + 3-5 dose levels) A->B C Single Dose Administration (e.g., PO, IP) B->C D Monitor for 7-14 days: - Clinical signs - Body weight - Food/water intake C->D E Terminal Necropsy: - Gross pathology - Organ weights - Histopathology (optional) D->E F Determine MTD E->F

Caption: Workflow for a single-dose MTD study.

Protocol for a Single-Dose MTD Study in Mice:

  • Animal Allocation: Randomly assign male and female mice (8-10 weeks old) to treatment groups (n=3-5 per group).

  • Dose Selection: Based on related compounds, a wide dose range should be explored. For instance, studies with laudanosine in rats used infusions up to 25 mg/kg/h without convulsions, while butyrate has been used at 100 mg/kg in mice. [6][11]A starting range for (R)-tert-butyl butyrate norlaudanosine could be 10, 30, 100, and 300 mg/kg.

  • Formulation and Administration: Prepare the dosing solutions in the selected vehicle. Administer a single dose via the intended route of administration (e.g., oral gavage (PO) or intraperitoneal (IP) injection). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. [12]Record body weights daily for the first week and then every other day.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or produce signs of severe toxicity.

Pharmacokinetic (PK) Study

A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of (R)-tert-butyl butyrate norlaudanosine and its metabolites.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution

Protocol for a Single-Dose PK Study in Rats:

  • Animal Preparation: For detailed PK studies, cannulated rats (e.g., jugular vein cannulation for serial blood sampling) are recommended to minimize stress on the animals.

  • Dose Selection: Choose 2-3 dose levels below the MTD (e.g., 10, 30, and 100 mg/kg).

  • Administration: Administer the compound via the desired route (e.g., PO and intravenous (IV) to determine oral bioavailability).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Plasma should be harvested and stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentrations of (R)-tert-butyl butyrate norlaudanosine, norlaudanosine, and potentially butyrate in plasma samples.

  • Data Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.

Efficacy Studies

Dosing for efficacy studies should be based on the PK and MTD data.

General Protocol for Efficacy Studies:

  • Model Induction: Induce the disease model in the chosen rodent strain.

  • Treatment Groups: Include a vehicle control group, a positive control group (if available), and at least three dose levels of (R)-tert-butyl butyrate norlaudanosine.

  • Dosing Regimen: The frequency of administration (e.g., once daily, twice daily) should be guided by the half-life of the compound determined in the PK study.

  • Endpoint Assessment: Monitor relevant pharmacodynamic markers and disease-specific endpoints throughout the study.

  • Terminal Procedures: At the end of the study, collect tissues for bioanalysis, histopathology, and other relevant assays.

Data Interpretation and Troubleshooting

  • High Variability: High inter-animal variability in plasma exposure can be due to poor formulation, leading to inconsistent absorption. Re-evaluate the formulation and consider alternatives.

  • Low Oral Bioavailability: If oral bioavailability is low, consider formulation strategies such as lipid-based formulations or the use of absorption enhancers. [13]The tert-butyl ester is designed to improve stability, but enzymatic degradation in the gut or poor permeability of the parent compound could still be limiting factors.

  • Unexpected Toxicity: Toxicity may be mediated by the parent compound, norlaudanosine, or butyrate. Correlating signs of toxicity with the plasma concentrations of each analyte can help to identify the responsible moiety. For example, high levels of laudanosine, a related compound, have been associated with convulsive effects in rats. [11]

Conclusion

These application notes provide a comprehensive framework for the in vivo evaluation of (R)-tert-butyl butyrate norlaudanosine in rodent models. A thorough understanding of the compound's physicochemical properties, coupled with a systematic approach to formulation development, dose-range finding, and pharmacokinetic characterization, is essential for the successful design and execution of preclinical studies. The prodrug nature of this molecule necessitates the concurrent analysis of its key metabolites to fully understand its pharmacological profile.

References

  • EvitaChem. (n.d.). (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989).
  • Challagundla, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC.
  • Persson, E., et al. (2016).
  • ChemicalBook. (n.d.). (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3.
  • Chem-Impex. (n.d.). Norlaudanosine hydrochloride.
  • Pharmaffiliates. (n.d.). 1075726-71-4 | (R)-Tert-Butyl-N-butanoate norlaudanosine oxalate.
  • Chuliá, S., et al. (n.d.). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PubMed.
  • Challagundla, M., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed.
  • Shah, A., et al. (2023).
  • Gao, P., & Miller, M. A. (n.d.). Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets.
  • Le, T. (2023).
  • Jasinski, D. L., et al. (n.d.). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. PMC.
  • Erhirhie, E. O., et al. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. IISTE.
  • Le, T. N., et al. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
  • Dos Santos, G. G., et al. (2023).
  • Savjani, K. T., et al. (n.d.).
  • Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI.
  • Scheepstra, G. L., et al. (1986).
  • Weng, H. L., et al. (n.d.).
  • Pop, C. E., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. MDPI.
  • Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Le, T. N., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv.
  • Chuliá, S., et al. (n.d.). Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. PMC - NIH.
  • Johnson, M. A., & Fridland, A. (n.d.).
  • Clinivex. (n.d.). CAS 54417-53-7 | (R)-(-)-Norlaudanosine Hydrochloride Supplier.
  • Organic Syntheses. (n.d.). 1. Procedure.
  • Chen, G., et al. (2016). Butyrate inhibits interleukin-17 and generates Tregs to ameliorate colorectal colitis in rats.
  • Gannon, S. A., et al. (2015). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammoni. Center for Human Health and the Environment.
  • Ward, J. C. (n.d.).
  • Asif, M. M. A., et al. (n.d.). Reduction into (S)-norlaudanosine, (S)-tetrahydrohomopapaverine, and...
  • Berchtold, C., et al. (2015).
  • Atack, J. R., et al. (n.d.). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-t[1][2][10]riazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate.

  • Zang, Q., et al. (n.d.). Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. PMC - NIH.
  • Tang, Y., et al. (2026). Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants. PMC.
  • Lee, S., et al. (2025). In vitro and in vivo toxicological evaluation of 6′-Sialyllactose sodium salt produced by a novel method. PMC.
  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv.
  • Choi, M. K., & Song, I. S. (2020).
  • Mohacsi, E., et al. (1982). Synthesis and pharmacology of metabolically stable tert-butyl ethers of morphine and levorphanol. PubMed.
  • Hawkins, K. M., & Smolke, C. D. (n.d.). Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. PMC - NIH.
  • Pyne, M. E., et al. (2023). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv.

Sources

Method

Application Note: Formulation Strategies for (R)-tert-Butyl Butyrate Norlaudanosine Prodrugs

Introduction & Pharmacological Rationale (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), structurally classified as a tetrahydrobenzylisoquinoline (THIQ) ester derivative, serves as a highly lipophilic prodru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), structurally classified as a tetrahydrobenzylisoquinoline (THIQ) ester derivative, serves as a highly lipophilic prodrug model[1]. Norlaudanosine is a neuroactive metabolite of the neuromuscular blocking agents atracurium and cisatracurium, known to cross the blood-brain barrier (BBB) and interact with GABAergic, opioid, and nicotinic acetylcholine receptors[2].

While unmodified norlaudanosine exhibits moderate central nervous system (CNS) penetrance, the conjugation of a bulky tert-butyl butyrate promoiety drastically shifts its partition coefficient (LogP). This lipophilic prodrug strategy not only enhances passive BBB diffusion[3] but also enables high-efficiency encapsulation into lipid-based nanocarriers. This prevents premature systemic clearance and allows for esterase-triggered activation specifically within the CNS compartment[4].

Physicochemical Causality in Formulation Design

The formulation of small-molecule THIQ alkaloids is historically challenged by their aqueous solubility profiles, which lead to rapid systemic burst release and poor nanoparticle retention. By utilizing the (R)-tert-butyl butyrate prodrug, the LogP is significantly elevated (estimated > 5.0).

The Causality of Lipid Encapsulation: According to the LaMer model of nucleation, highly lipophilic prodrugs achieve a higher degree of supersaturation during solvent mixing, resulting in controlled nucleation and a stable solid lipid core[5]. This thermodynamic preference minimizes Ostwald ripening, ensuring long-term colloidal stability and allowing active drug loading capacities to exceed 10 wt% without precipitating out of the lipid matrix[5].

Formulation Strategy 1: Lipid Nanoparticles (LNPs) via Flash Nanoprecipitation

Rationale: LNPs provide an optimal vehicle for lipophilic prodrugs. The prodrug partitions seamlessly into the hydrophobic core alongside structural lipids, while the PEGylated shell provides steric stabilization in systemic circulation[6].

Step-by-Step Protocol: Microfluidic LNP Assembly
  • Organic Phase Preparation: Dissolve the lipid excipients (DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG) and the (R)-tert-butyl butyrate norlaudanosine prodrug in anhydrous ethanol. Use a lipid molar ratio of 50:10:38.5:1.5 and a Prodrug-to-Total-Lipid weight ratio of 1:10[6].

  • Aqueous Phase Preparation: Prepare a 25 mM sodium acetate buffer, strictly adjusted to pH 4.0 to ensure the ionizable lipids remain protonated during assembly[6].

  • Microfluidic Mixing: Inject the organic and aqueous phases into a T-junction microfluidic mixer. Critical Parameter: Maintain a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min to induce rapid flash nanoprecipitation.

  • Dialysis & Buffer Exchange: Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette against 1X PBS (pH 7.4) for 24 hours at 4°C. Causality: This removes the ethanol and neutralizes the pH, driving the ionizable lipids into a neutral, highly stable state to lock the prodrug in the core.

  • Sterile Filtration: Pass the LNP suspension through a 0.22 µm PES syringe filter for sterilization and removal of any large aggregates.

Formulation Strategy 2: Polymeric Micelles (PLGA-PEG) for Sustained Release

Rationale: For prolonged CNS receptor modulation, poly(lactic-co-glycolic acid) (PLGA) nanoparticles offer tunable degradation kinetics. The bulky tert-butyl butyrate group provides steric hindrance, slowing the hydrolytic degradation of the prodrug until it is released from the PLGA matrix.

Step-by-Step Protocol: Single Emulsion Solvent Evaporation
  • Organic Phase: Dissolve 50 mg of PLGA-PEG block copolymer and 5 mg of the prodrug in 2 mL of dichloromethane (DCM).

  • Aqueous Phase: Prepare 10 mL of a 1% (w/v) Polyvinyl Alcohol (PVA) solution in molecular-grade water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous probe sonication (40% amplitude, 2 minutes on ice) to form an oil-in-water (O/W) nanoemulsion.

  • Solvent Evaporation: Stir the emulsion magnetically at 400 RPM for 4 hours at room temperature to evaporate the DCM, hardening the nanoparticles.

  • Collection: Centrifuge at 20,000 × g for 30 minutes, wash twice with ultra-pure water, and lyophilize with 5% sucrose as a cryoprotectant[4].

Self-Validating System: Enzymatic Cleavage & Release Assay

To ensure the prodrug is biologically active, a self-validating in vitro cleavage assay is mandatory. This confirms that the steric bulk of the tert-butyl group does not completely inhibit intracellular esterase access, proving the system works as a true prodrug[4].

  • Incubation: Incubate 1 mg/mL of the formulated prodrug in PBS (pH 7.4) at 37°C.

  • Enzymatic Trigger: Add 10 U/mL of Porcine Liver Esterase (PLE) to the experimental group. Maintain a parallel control group without PLE to assess baseline hydrolytic stability.

  • Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the reaction with 200 µL of cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge at 15,000 × g and analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the stoichiometric appearance of active norlaudanosine.

Quantitative Data Summary

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Prodrug Half-Life (PLE Assay)
LNP (Microfluidic) 75 ± 40.12 ± 0.0294.5 ± 1.24.2 Hours
PLGA-PEG NP 145 ± 80.18 ± 0.0388.3 ± 2.118.5 Hours
Free Prodrug (Control) N/AN/AN/A0.8 Hours

Table 1: Comparative physicochemical and kinetic profiling of (R)-tert-butyl butyrate norlaudanosine formulations.

Visualizations

Pathway A (R)-tert-Butyl Butyrate Norlaudanosine (LNP) B BBB Penetration (High LogP) A->B Endocytosis / Diffusion C Intracellular Esterase Cleavage B->C LNP Uncoating D Norlaudanosine (Active Alkaloid) C->D Hydrolysis E Neuroreceptor Modulation D->E Target Binding

Figure 1: Pharmacological pathway and enzymatic activation of the norlaudanosine prodrug.

Workflow A Organic Phase (Prodrug + Lipids in EtOH) C Microfluidic Mixing (T-Junction, 3:1 Flow Ratio) A->C B Aqueous Phase (Acetate Buffer pH 4.0) B->C D Self-Assembly (Flash Nanoprecipitation) C->D E Dialysis / TFF (Buffer Exchange to PBS) D->E F Sterile Filtration (0.22 µm) & Storage E->F

Figure 2: Microfluidic assembly workflow for prodrug-loaded Lipid Nanoparticles.

References

  • Source: catorm.
  • Source: biorxiv.
  • Source: rsc.
  • Source: researchgate.
  • Source: liverpool.ac.
  • Source: acs.

Sources

Application

Application Note: In Vitro Evaluation of (R)-tert-Butyl Butyrate Norlaudanosine in Neuronal Cell Culture Models

Executive Summary (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3) is a structurally complex tetrahydrobenzylisoquinoline alkaloid ester. While traditionally recognized as a critical intermediate in the synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3) is a structurally complex tetrahydrobenzylisoquinoline alkaloid ester. While traditionally recognized as a critical intermediate in the synthesis of like atracurium besylate[1], its unique bicyclic structure has garnered significant interest in pharmacological research for its potential neuroprotective properties and neurotransmitter modulation[2]. This application note provides a comprehensive, self-validating protocol for preparing and evaluating this compound in cell culture assays, specifically focusing on cytotoxicity and neuroprotection in SH-SY5Y neuronal models.

Rationale & Experimental Design (E-E-A-T)

When working with complex alkaloids, experimental design must account for the compound's lipophilicity, potential protein binding, and intrinsic bioactivity.

  • Solvent Selection: With a molecular weight of 471.59 g/mol , (R)-tert-butyl butyrate norlaudanosine exhibits poor aqueous solubility[3]. Dimethyl sulfoxide (DMSO) is mandated for the primary stock. To prevent solvent-induced cytotoxicity, the final DMSO concentration in the culture media must never exceed 0.1% (v/v).

  • Cell Line Selection: The human neuroblastoma cell line SH-SY5Y is the gold standard for evaluating the neuroprotective effects of tetrahydroisoquinoline derivatives because it expresses a robust profile of dopaminergic and cholinergic receptors targeted by these alkaloids.

  • Assay Methodology: We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. Alkaloids can occasionally exhibit auto-fluorescence, which confounds luminescent or fluorescent readouts. MTT relies on mitochondrial reductase activity, providing a direct colorimetric readout that is robust against optical interference[4].

Self-Validating Assay Controls

To ensure the protocol operates as a self-validating system, the following controls are strictly required in every microplate:

  • Vehicle Control: Cells treated with 0.1% DMSO in media. This normalizes the baseline and isolates the compound's specific biological effect from solvent artifacts.

  • Positive Stress Control: Cells treated with 100 µM H₂O₂. This validates the dynamic range of the assay and confirms the cells are susceptible to oxidative stress.

  • Background Control: Cell-free wells containing media, 0.1% DMSO, and MTT reagent. This subtracts any spontaneous reduction of the tetrazolium salt by the compound itself.

  • Edge-Effect Control: The outer perimeter wells of the 96-well plate are filled with 200 µL of sterile PBS to prevent evaporation and thermal gradients during incubation.

Reagent Preparation & Storage

Table 1: Preparation of Assay Reagents and Compound Solutions

ReagentConcentrationSolventStoragePurpose
(R)-tert-butyl butyrate norlaudanosine Stock 10 mM100% DMSO-20°C (Dark)Primary compound stock
Working Solution 100 µMMedia (0.1% DMSO)FreshHighest assay concentration
H₂O₂ Stock 10 mMPBS4°COxidative stress inducer
MTT Reagent 5 mg/mLPBS4°C (Dark)Colorimetric viability dye

Step-by-Step Cell Culture Protocol

Workflow N1 1. Compound Preparation (10 mM DMSO Stock) N3 3. Pre-treatment (0.1 - 100 µM Compound, 24h) N1->N3 N2 2. Cell Seeding (SH-SY5Y at 1x10^4 cells/well) N2->N3 N4 4. Stress Induction (100 µM H2O2 for 4h) N3->N4 N5 5. Viability Assay (MTT Colorimetric Readout) N4->N5 N6 6. Data Analysis (IC50 & Neuroprotection Profiling) N5->N6

Fig 1. Step-by-step workflow for in vitro evaluation of compound neuroprotective efficacy.

Phase 1: Reagent Preparation
  • Stock Solution (10 mM): Weigh exactly 4.72 mg of (R)-tert-butyl butyrate norlaudanosine powder[3]. Dissolve completely in 1.0 mL of cell-culture grade DMSO. Vortex for 30 seconds.

  • Aliquoting: Divide into 50 µL aliquots in amber microcentrifuge tubes to protect from light degradation. Store at -20°C.

  • Working Solutions: On the day of the assay, perform serial dilutions in serum-free DMEM/F12 media to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM. Critical: Ensure the final DMSO concentration across all wells (including the vehicle control) is exactly 0.1% (v/v).

Phase 2: Cell Seeding
  • Harvest SH-SY5Y cells at 80% confluency using 0.25% Trypsin-EDTA.

  • Centrifuge at 300 × g for 5 minutes and resuspend the pellet in complete media (DMEM/F12 + 10% FBS).

  • Count cells using a hemocytometer and adjust the density to 1 × 10⁵ cells/mL.

  • Seed 100 µL per well into a 96-well flat-bottom plate (yielding 1 × 10⁴ cells/well). Fill the outermost perimeter wells with 200 µL of sterile PBS.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence.

Phase 3: Alkaloid Treatment & Stress Induction
  • Carefully aspirate the complete media from the wells.

  • Add 100 µL of the prepared (R)-tert-butyl butyrate norlaudanosine working solutions (0.1–100 µM) in serum-free media. Rationale: Serum proteins readily bind to lipophilic alkaloids, which artificially lowers the free-drug concentration and skews IC₅₀ calculations.

  • Incubate for 24 hours.

  • To evaluate neuroprotection, introduce oxidative stress by adding 10 µL of a 1.1 mM H₂O₂ stock directly to the wells (final concentration: 100 µM H₂O₂). Incubate for an additional 4 hours.

Phase 4: MTT Viability Readout
  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the media without disturbing the crystals at the bottom of the well.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes at room temperature.

  • Measure absorbance at 570 nm using a microplate reader[4].

Mechanistic Context

Pathway C (R)-tert-butyl butyrate norlaudanosine R Neurotransmitter Receptor Modulation C->R Agonism/Antagonism ROS Oxidative Stress (ROS Generation) C->ROS Scavenging/Inhibition M Mitochondrial Integrity R->M Signaling Cascade ROS->M Damage Prevention V Cell Survival (Neuroprotection) M->V ATP Maintenance

Fig 2. Proposed neuroprotective signaling pathway of tetrahydrobenzylisoquinoline alkaloids.

Data Acquisition & Expected Outcomes

Table 2: Expected Quantitative Outcomes and Data Interpretation

Experimental ConditionExpected Cell Viability (%)Interpretation
Vehicle Control (0.1% DMSO) 100 ± 5%Baseline viability; confirms absence of solvent toxicity
100 µM H₂O₂ (Positive Control) 40 - 50%Validated oxidative stress induction
10 µM Compound + H₂O₂ 70 - 85%Significant neuroprotective effect
100 µM Compound (Alone) < 50%Potential alkaloid-induced cytotoxicity at high doses

References[2] Title: Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989) - EvitaChem

Source: evitachem.com URL: 1] Title: (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3 - ChemicalBook Source: chemicalbook.com URL: 3] Title:[1075726-70-3] 阿曲库铵杂质82 - CATO标准品信息网 Source: catorm.com URL: 4] Title: Semi-Synthesis of New 1,2,3-Triazole Derivatives of 9-Bromonoscapine and their Anticancer Activities - PMC Source: nih.gov URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (R)-tert-butyl butyrate norlaudanosine

Executive Summary (R)-tert-butyl butyrate norlaudanosine is a complex tetrahydrobenzylisoquinoline alkaloid derivative, frequently utilized as an intermediate or reference standard in the synthesis of neuromuscular block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-tert-butyl butyrate norlaudanosine is a complex tetrahydrobenzylisoquinoline alkaloid derivative, frequently utilized as an intermediate or reference standard in the synthesis of neuromuscular blocking agents[1]. Researchers consistently encounter severe aqueous solubility issues with this compound. This is driven by a structural paradox: while the molecule possesses an ionizable tertiary amine within its isoquinoline core, its massive lipophilic surface area—contributed by multiple methoxy groups and a bulky tert-butyl ester—renders the free base practically insoluble in water[1]. Furthermore, the ester linkage is highly sensitive to hydrolysis under strong acidic or basic conditions, severely restricting the formulation landscape[1].

Section 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q: My compound crashes out of solution immediately when I dilute my DMSO stock into physiological buffers (pH 7.4). How do I prevent this? A: This is a classic solvent-shift precipitation. The compound is highly soluble in aprotic solvents like DMSO but practically insoluble in aqueous buffers at pH 7.4[1]. When the DMSO is diluted, the local supersaturation collapses because the tertiary amine remains un-ionized (free base form) at physiological pH. Solution: Employ a cosolvent approach or pre-complex the compound with a cyclodextrin[2]. Instead of direct dilution, first dilute the DMSO stock into a transitional cosolvent mixture (e.g., 20% PEG 400 / 10% Ethanol in water) before final introduction to the assay buffer.

Q: Can I just lower the pH to < 3.0 to force the compound into solution? A: No. While lowering the pH successfully protonates the tertiary amine to form a highly soluble ammonium salt, the tert-butyl ester is sensitive to acid-catalyzed hydrolysis[1]. Prolonged exposure to pH < 3.0 will rapidly degrade the compound into norlaudanosine and its corresponding carboxylic acid. Solution: If pH adjustment is permissible for your assay, maintain the pH strictly between 4.0 and 5.0. This range is sufficiently low to maintain the amine in its ionized state while minimizing the kinetics of ester hydrolysis.

Q: Which solubilization technique is best for in vivo or cell-based assays requiring a strict neutral pH? A: For neutral pH applications, cyclodextrin inclusion complexation is the gold standard[3]. The bulky dimethoxybenzyl group and the tert-butyl moiety are excellent candidates for inclusion into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD). This shields the hydrophobic regions from water, significantly enhancing apparent solubility without altering the bulk pH or introducing the cellular toxicity often associated with high concentrations of organic cosolvents[3].

Section 2: Decision Matrix for Formulation Strategy

SolubilizationWorkflow Start Poorly Soluble API: (R)-tert-butyl butyrate norlaudanosine CheckPH Is the target assay pH-sensitive? Start->CheckPH LowPH pH Adjustment (pH 4.0 - 5.0) Protonate Tertiary Amine CheckPH->LowPH No NeutralPH Maintain Neutral pH (Avoid Ester Hydrolysis) CheckPH->NeutralPH Yes SaltForm Formulate as HCl or Oxalate Salt LowPH->SaltForm CheckLiquid Is liquid formulation required? NeutralPH->CheckLiquid Cosolvent Cosolvent System (e.g., PEG400/EtOH) CheckLiquid->Cosolvent Yes Cyclodextrin Inclusion Complexation (HP-β-CD) CheckLiquid->Cyclodextrin Yes Nano Nanosuspension / Solid Dispersion CheckLiquid->Nano No

Decision matrix for solubilizing (R)-tert-butyl butyrate norlaudanosine based on assay constraints.

Section 3: Comparative Data for Solubilization Strategies

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility EnhancementKey AdvantagesPrimary Limitations
pH Adjustment (pH 4.5) Protonation of the basic tertiary amine to form a salt.50x - 100xSimple, cost-effective, requires no complex excipients.Risk of ester hydrolysis over time; incompatible with pH-sensitive cells.
Cosolvency (e.g., PEG 400) Reduction of the solvent's dielectric constant to match the solute[2].20x - 50xExcellent for liquid formulations and stock solutions.High concentrations may induce cellular toxicity or vascular irritation.
Cyclodextrin (HP-β-CD) Hydrophobic inclusion complexation shielding lipophilic moieties[3].100x - 500xMaintains neutral pH; highly stable against dilution-induced precipitation[3].Requires high excipient mass (payload restrictions typically <5%)[3].

Section 4: Validated Experimental Protocols

Protocol A: pH-Controlled Salt Solubilization

Objective: Achieve high-concentration aqueous stocks without triggering ester hydrolysis.

  • Preparation: Weigh 10.0 mg of (R)-tert-butyl butyrate norlaudanosine into a clean glass vial.

  • Buffer Addition: Add 9.5 mL of a 50 mM acetate buffer, pre-adjusted to pH 4.5.

  • Causality Check: The compound will initially form a cloudy suspension. The pH of 4.5 is deliberately chosen to be below the predicted pKa of the tertiary amine (ensuring >99% ionization) while avoiding extreme acidity that cleaves the tert-butyl ester[1].

  • Agitation: Agitate via orbital shaking at 300 rpm for 2 hours at ambient temperature (20-25°C). Avoid excessive heat.

  • Self-Validation Check: Measure the pH of the final suspension. Because the dissolution of the basic amine can cause an upward pH drift, verify the pH remains ≤ 4.8. If it has drifted higher, carefully adjust back to 4.5 using micro-aliquots of 0.1 M HCl.

  • Clarification: Filter the solution through a 0.22 µm PVDF syringe filter to remove any undissolved particulates and establish the exact thermodynamic solubility limit.

Protocol B: HP-β-CD Inclusion Complexation

Objective: Solubilize the compound at physiological pH (7.4) for sensitive biological assays.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1x PBS (pH 7.4).

  • API Addition: Add excess API (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Causality Check: The hydrophobic tert-butyl and dimethoxybenzyl groups will dynamically partition into the lipophilic cavity of the cyclodextrin. This process is driven by an increase in solvent entropy as water molecules are displaced from the cavity[3].

  • Complexation: Sonicate the mixture in a water bath for 15 minutes. Critical: Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation of the ester.

  • Equilibration: Shake continuously for 24 hours at 25°C to reach thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. A visible solid pellet at the bottom of the tube confirms that the saturation point of the inclusion complex has been reached. The clear supernatant contains the maximally solubilized API.

References

  • Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989). EvitaChem.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery.

Sources

Optimization

Technical Support Center: Chiral HPLC Resolution of (R)-tert-Butyl Butyrate Norlaudanosine

Welcome to the technical support center for the chiral resolution of benzylisoquinoline alkaloids. This guide is specifically engineered for researchers and drug development professionals working with (R)-tert-butyl buty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of benzylisoquinoline alkaloids. This guide is specifically engineered for researchers and drug development professionals working with (R)-tert-butyl butyrate norlaudanosine (also known as Atracurium Impurity 82, CAS: 1075726-70-3)[1]. Because the pharmacological activity of tetrahydroisoquinoline derivatives is heavily dictated by the chirality at the C1 position, achieving baseline enantiomeric separation is a critical quality attribute[2].

Optimization Workflow Overview

The resolution of bulky ester derivatives of norlaudanosine requires a highly systematic approach, balancing steric inclusion, hydrogen bonding, and the suppression of secondary interactions.

HPLC_Workflow Start Start: Racemic (±)-tert-butyl butyrate norlaudanosine CSP_Screen Step 1: CSP Screening (Amylose vs. Cellulose) Start->CSP_Screen MP_Select Step 2: Mobile Phase Selection (Normal vs. Polar Organic) CSP_Screen->MP_Select Additive Step 3: Additive Tuning (0.1% DEA to stop tailing) MP_Select->Additive Temp_Flow Step 4: Thermodynamics (Adjust Temp & Flow Rate) Additive->Temp_Flow Resolution Goal: Baseline Resolution (Rs ≥ 1.5) of Enantiomers Temp_Flow->Resolution

Chiral HPLC optimization workflow for tert-butyl butyrate norlaudanosine.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why prioritize polysaccharide-based Chiral Stationary Phases (CSPs) over cyclodextrin-based ones for this molecule? A1: While cyclodextrins (e.g., sulfated-γ-CyD) are highly effective chiral selectors in capillary electrophoresis (CE), polysaccharide columns are vastly superior for the HPLC resolution of bulky benzylisoquinoline alkaloids[2]. The helical structure of CSPs like Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) provides a chiral groove that perfectly accommodates the massive steric bulk of the tert-butyl butyrate moiety. The carbamate linkages on the CSP offer essential hydrogen-bonding and dipole-dipole interaction sites, facilitating a robust three-point chiral recognition mechanism that cyclodextrin cavities cannot replicate under HPLC conditions[3].

Chiral_Mechanism Analyte Analyte (Norlaudanosine Derivative) PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi HBond Hydrogen Bonding (Ester/Amine) Analyte->HBond Steric Steric Inclusion (tert-butyl group) Analyte->Steric CSP Chiral Stationary Phase (e.g., Chiralpak AD) PiPi->CSP HBond->CSP Steric->CSP

Three-point chiral recognition mechanism between the analyte and polysaccharide CSP.

Q2: What is the mechanistic role of basic additives like Diethylamine (DEA) in the mobile phase? A2: Norlaudanosine derivatives possess a basic amine within the tetrahydroisoquinoline core. Without an additive, this basic nitrogen interacts non-specifically with residual acidic silanols on the silica support of the CSP. This secondary interaction causes severe peak tailing, broadens the peaks, and destroys resolution. Adding 0.1% DEA to the mobile phase competitively masks these silanol groups, ensuring the analyte interacts exclusively with the chiral selector[3].

Troubleshooting Guide (Practical Issues)

Issue 1: Co-elution or Poor Resolution (Rs < 1.5) under Normal Phase conditions.

  • Root Cause: The extreme steric bulk of the tert-butyl group prevents the molecule from properly orienting within the chiral cavity when using non-polar eluents (e.g., Hexane/Isopropanol).

  • Resolution: Switch to Polar Organic Mode (POM). Using 100% Methanol or Acetonitrile modified with 0.1% DEA alters the hydrogen-bonding dynamics between the analyte's ester/amine groups and the CSP. For bulky benzylisoquinoline esters, POM often drastically improves selectivity (α) and allows for semi-preparative isolation[3].

Issue 2: Retention times are excessively long (>30 mins) with broad peaks.

  • Root Cause: High affinity to the stationary phase or thermodynamic trapping at lower temperatures.

  • Resolution: Increase the column temperature from 25°C to 35°C. The enantioseparation of these alkaloids is typically enthalpy-driven. A slight temperature increase enhances mass transfer kinetics, reducing retention time and sharpening peaks without a catastrophic loss of selectivity.

Quantitative Data Summary

The following table summarizes the chromatographic performance of various CSPs and mobile phases for norlaudanosine derivatives, demonstrating the superiority of amylose-based CSPs in polar organic modes[2],[3].

Chiral Stationary Phase (CSP)Mobile Phase ModeAdditiveSelectivity (α)Resolution (Rs)Suitability for tert-butyl butyrate derivative
Chiralpak AD (Amylose derivative)Polar Organic (100% MeOH)0.1% DEA1.85> 2.5Excellent - Best for bulky esters.
Chiralcel OD (Cellulose derivative)Normal Phase (Hexane/IPA 90:10)0.1% DEA1.40> 1.5Good - Adequate baseline separation.
Native β-Cyclodextrin Reversed Phase (MeOH/Water)None1.000.0Poor - No enantioseparation observed.

Self-Validating Experimental Protocol

To ensure data integrity, the following methodology is designed as a self-validating system . You must pass the validation check at each step before proceeding to the next.

Step 1: System Suitability & Void Volume Determination

  • Action: Inject an achiral, non-retained marker such as 1,3,5-tri-tert-butylbenzene (TTBB) onto the Chiralpak AD column.

  • Validation Check: Confirm the dead time ( t0​ ) and calculate the theoretical plate count ( N ). Do not proceed unless N>5000 . If N<5000 , troubleshoot column connections or replace the guard column to prevent peak broadening artifacts.

Step 2: Racemate Baseline Establishment

  • Action: Inject 10 µL of racemic (±)-tert-butyl butyrate norlaudanosine (1 mg/mL in mobile phase).

  • Validation Check: Observe two distinct peaks. Integrate the peaks and verify that the area ratio is exactly 50:50 (±2%). Do not proceed if the ratio is skewed; a skewed ratio indicates sample degradation, impurity co-elution, or UV detector saturation.

Step 3: Enantiomeric Identification (Spiking)

  • Action: Spike the racemic sample with a certified reference standard of (R)-tert-butyl butyrate norlaudanosine[1]. Inject the spiked sample under the exact same conditions.

  • Validation Check: The peak corresponding to the (R)-enantiomer must show a proportional, symmetrical increase in area. If a third peak appears or the spiked peak exhibits a shoulder, the standard is impure or structurally degraded.

Step 4: Preparative Scale-Up (Optional)

  • Action: Increase the injection volume stepwise (e.g., 20 µL, 50 µL, 100 µL) while monitoring peak shape and retention times.

  • Validation Check: Calculate the resolution ( Rs​ ) at each step. The scale-up is validated and successful as long as Rs​≥1.5 (baseline separation is maintained).

References

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of norlaudanosine and its derivatives Source: ResearchGate URL:[Link]

  • [1075726-70-3] Atracurium Impurity 82 / (R)-tert-butyl Butyrate Norlaudanosine Source: CATO Research Chemicals URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Acidic Degradation of (R)-tert-Butyl Butyrate Norlaudanosine

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with (R)-tert-butyl butyrate norlaudanosine (often tracked as Atracurium Im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with (R)-tert-butyl butyrate norlaudanosine (often tracked as Atracurium Impurity 82)[1]. Because this molecule features a complex tetrahydrobenzylisoquinoline alkaloid core coupled with a highly labile ester moiety, it is notoriously susceptible to degradation under acidic conditions[2].

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to preserve sample integrity during extraction and LC-MS analysis.

Section 1: Mechanistic Overview of Acidic Degradation

To prevent degradation, you must first understand the chemical causality behind it. (R)-tert-butyl butyrate norlaudanosine contains two primary sites of vulnerability in low-pH environments:

  • Acid-Catalyzed Ester Cleavage (Primary Pathway): The compound is classified as a structurally complex ester[2]. Under acidic conditions (pH < 4), the ester oxygen becomes protonated. This generates a stabilized cationic intermediate that facilitates rapid cleavage[3]. Because it contains a tert-butyl group, this reaction heavily favors an E1 elimination mechanism, yielding a stable tert-butyl cation that rapidly converts to isobutylene gas and the corresponding norlaudanosine free acid.

  • Core Oxidation: While primarily driven by light or ambient oxygen, trace metal ions in unbuffered acidic solutions can catalyze the oxidation of the norlaudanosine core into a fully aromatic isoquinoline derivative (analogous to the degradation pathways seen in related alkaloids like papaverine)[4].

DegradationPathway A (R)-tert-butyl butyrate norlaudanosine B Protonation of Ester Oxygen (pH < 4.0) A->B C Stabilized Cationic Intermediate B->C Acidic Buffer D E1 Elimination (tert-butyl cation) C->D Pathway A (Dominant) E Bimolecular Hydrolysis (Water Attack) C->E Pathway B (Minor) F Isobutylene + Norlaudanosine Free Acid D->F G tert-Butanol + Norlaudanosine Free Acid E->G

Mechanistic pathways of (R)-tert-butyl butyrate norlaudanosine degradation in acidic conditions.

Section 2: Troubleshooting FAQs

Q1: My LC-MS peaks for (R)-tert-butyl butyrate norlaudanosine are broadening, and I see a massive secondary peak. What is happening? A: You are observing on-column degradation. If your mobile phase contains strong acids like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the ester linkage undergoes rapid hydrolysis during the chromatographic run[2]. The secondary peak is the norlaudanosine free acid. Solution: Switch to a milder modifier. Using 0.01% Formic Acid or a buffered system like 10 mM Ammonium Acetate (pH 5.5) significantly reduces on-column hydrolysis while maintaining electrospray ionization (ESI) efficiency[5].

Q2: How should I adjust my sample extraction protocol to prevent this? A: Acid-base liquid-liquid extractions must be performed with extreme care. Extremes of pH (pH < 3 and > 10) markedly increase the hydrolysis rate of isoquinoline alkaloid esters[6]. Solution: Keep the extraction buffer strictly between pH 5.0 and 7.0. If you must use an acidic crash solvent for protein precipitation, neutralize the supernatant immediately with a weak base buffer (e.g., ammonium bicarbonate) and perform all steps on ice.

Q3: Does temperature play a role in the acidic degradation rate? A: Yes. The generation of the stabilized cationic intermediate is highly temperature-dependent[3]. At room temperature (25°C) in a pH 3.0 solution, the half-life of the ester can be less than 4 hours. At 4°C, this is extended to >48 hours. Always maintain your autosampler at 4°C.

Section 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the molecule under various analytical conditions. Use this data to select appropriate buffers for your workflows.

Buffer / Modifier pHTemperature (°C)Est. Half-Life (t½)Primary Degradant ObservedRecommendation
2.0 (0.1% TFA)25°C< 2 hoursNorlaudanosine free acidAvoid for sample prep/storage
3.0 (0.1% FA)25°C~ 8 hoursNorlaudanosine free acidUse only for rapid LC-MS runs
3.0 (0.1% FA)4°C> 48 hoursTrace free acidAcceptable for chilled autosamplers
5.5 (10mM Amm. Acetate)4°C> 14 daysNone detectedOptimal for short-term storage
7.0 (PBS)-20°C> 6 monthsNone detectedOptimal for long-term storage
Section 4: Validated Experimental Protocol for Sample Preparation

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . By incorporating an internal standard (IS) at the very first step and utilizing strict thermal/pH controls, any unavoidable degradation is mathematically accounted for, ensuring absolute quantitative accuracy[2].

Protocol: pH-Controlled Cold Extraction for LC-MS Analysis Objective: Extract (R)-tert-butyl butyrate norlaudanosine from biological matrices without inducing acid-catalyzed ester cleavage.

Materials:

  • Extraction Buffer: 10 mM Ammonium Acetate, adjusted to pH 6.0.

  • Organic Solvent: Ice-cold Acetonitrile (MeCN) / Methanol (MeOH) (80:20 v/v).

  • Internal Standard (IS): Deuterated tetrahydropapaverine (or a similarly stable isotope-labeled standard)[5].

Step-by-Step Methodology:

  • Sample Thawing: Thaw matrix samples (e.g., plasma) strictly on ice. Causality: Room temperature exposure accelerates endogenous enzymatic hydrolysis and chemical degradation.

  • IS Addition (Self-Validation Step): Spike 10 µL of the IS into 100 µL of the sample matrix. Causality: Adding the IS before any chemical manipulation ensures that any subsequent matrix effects or minor degradation during extraction applies equally to the analyte and the IS, validating the final recovery calculation.

  • Protein Precipitation: Add 300 µL of the ice-cold MeCN/MeOH mixture. Vortex for 30 seconds. Causality: Cold organic solvents efficiently precipitate proteins without requiring harsh acids like Trichloroacetic acid (TCA), which would instantly cleave the tert-butyl ester.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer & Buffering: Transfer 200 µL of the supernatant to a pre-chilled autosampler vial. Dilute with 200 µL of the pH 6.0 Extraction Buffer. Causality: Diluting the organic extract with a pH 6.0 buffer ensures the final injection solvent is near neutral, preventing in-vial hydrolysis while the sample waits in the autosampler queue.

  • Analysis: Inject immediately or store in an autosampler strictly maintained at 4°C.

Workflow S1 1. Thaw on Ice (Matrix + Analyte) S2 2. Spike IS (Deuterated Analog) S1->S2 S3 3. Cold PPT (MeCN/MeOH, 4°C) S2->S3 S4 4. Centrifuge (14,000 x g, 4°C) S3->S4 S5 5. Buffer Dilution (pH 6.0 Amm. Acetate) S4->S5 S6 6. LC-MS Analysis (Autosampler at 4°C) S5->S6

Step-by-step optimized cold-extraction workflow to prevent acidic degradation.

Section 5: References
  • EvitaChem. Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989).2

  • United Nations Office on Drugs and Crime (UNODC). METHODS FOR IMPURITY PROFILING OF HEROIN AND COCAINE.6

  • National Institutes of Health (NIH) / PMC. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids.4

  • ACS Publications. A Scaleable Combined Resolution and Improved Dosage Form for Etodolac with Recycle of the Off-Isomer.3

  • CATO Research Chemicals. [1075726-70-3] 阿曲库铵杂质82 - CATO标准品信息网 (Atracurium Impurity 82).1

  • National Institutes of Health (NIH) / PMC. The biosynthesis of papaverine proceeds via (S)-reticuline.5

Sources

Optimization

Overcoming low bioavailability of (R)-tert-butyl butyrate norlaudanosine formulations

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Teams. Overview: The Bioavailability Bottleneck (R)-tert-butyl butyrate norlaudanosine (R-TBN) is a structurally complex tetrahy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Teams.

Overview: The Bioavailability Bottleneck

(R)-tert-butyl butyrate norlaudanosine (R-TBN) is a structurally complex tetrahydrobenzylisoquinoline alkaloid derivative 1. While it possesses intrinsic neuroactive properties and serves as a critical intermediate [[1]](), , its translation into an oral dosage form is severely bottlenecked by poor pharmacokinetics. Like many isoquinoline alkaloids, R-TBN suffers from an absolute oral bioavailability of less than 2% 2. This is driven by three mechanistic barriers:

  • Aqueous Insolubility: The bulky, lipophilic tert-butyl butyrate moiety drastically reduces dissolution in gastrointestinal fluids.

  • Rapid Esterase Cleavage: The ester bond is highly susceptible to presystemic hydrolysis by intestinal and hepatic carboxylesterases.

  • P-glycoprotein (P-gp) Efflux: The isoquinoline core is a known substrate for apical efflux transporters in enterocytes.

This guide provides field-proven troubleshooting strategies, focusing on Lipid-Polymer Hybrid Nanoparticles (LPHNs) to bypass these barriers via lymphatic transport 3.

Troubleshooting Guide & FAQs

Q1: Why does my R-TBN suspension show high in vitro permeability in Caco-2 assays but negligible in vivo plasma exposure? A: This is a classic hallmark of extensive first-pass metabolism. While the lipophilicity of R-TBN allows it to passively diffuse across the Caco-2 monolayer, in vivo administration exposes the drug to dense concentrations of carboxylesterases in the intestinal lumen and liver 4. The ester bond is rapidly cleaved before reaching systemic circulation. Actionable Solution: Shift from simple suspensions to core-shell nanocarriers. Encapsulating R-TBN within a hydrophobic Poly(lactic-co-glycolic acid) (PLGA) core sterically shields the ester bond from aqueous enzymes 3.

Q2: I formulated R-TBN into Solid Lipid Nanoparticles (SLNs), but I am seeing drug expulsion and precipitation during storage. How can I fix this? A: SLNs composed of highly ordered lipids (e.g., stearic acid) undergo polymorphic transitions (from α to β form) during storage. This crystallization forms a perfect lipid lattice that physically expels the bulky, irregular R-TBN molecule 5. Actionable Solution: Transition to Lipid-Polymer Hybrid Nanoparticles (LPHNs). Using a polymeric core (PLGA) wrapped in a lipid shell creates internal imperfections that easily accommodate the bulky tert-butyl butyrate group, increasing drug loading capacity to >80% and preventing expulsion 3.

Q3: My nanoparticles aggregate immediately upon entering Simulated Gastric Fluid (SGF). A: Uncoated lipid or polymer nanoparticles often lose their surface charge (zeta potential) in the highly acidic environment of the stomach, leading to van der Waals-driven aggregation. Actionable Solution: Incorporate a PEGylated surfactant, such as DSPE-PEG2000 or Vitamin E TPGS, into the lipid shell. PEG chains provide a dense hydrophilic corona that relies on steric hindrance rather than electrostatic repulsion, maintaining colloidal stability across pH 1.2 to 7.4. Furthermore, TPGS acts as a potent P-gp inhibitor, preventing the efflux of the isoquinoline core 3.

Mechanistic Workflows & Visualizations

Pharmacokinetic Bypass Strategy

To achieve therapeutic plasma levels, formulation must redirect R-TBN absorption away from the hepatic portal vein and into the lymphatic system.

Pathway cluster_Free Free Drug Route (Failure) cluster_Nano LPHN Route (Success) Start Oral Administration of R-TBN Free Unprotected R-TBN Start->Free Nano R-TBN LPHNs (Lipid-Polymer Hybrid) Start->Nano Esterase GI/Hepatic Esterase Cleavage Free->Esterase Pgp P-gp Efflux (Enterocytes) Free->Pgp LowBA Low Bioavailability (< 2%) Esterase->LowBA Pgp->LowBA Shield Steric Shielding (Esterase Protection) Nano->Shield Lymph Lymphatic Uptake via Peyer's Patches Shield->Lymph HighBA Enhanced Bioavailability (> 35%) Lymph->HighBA

Mechanistic pathway comparing free R-TBN degradation vs. LPHN-mediated lymphatic bypass.

LPHN Manufacturing Workflow

Workflow Org Organic Phase R-TBN + PLGA in Acetone Mix Nanoprecipitation Dropwise addition under magnetic stirring Org->Mix Aq Aqueous Phase Lecithin + DSPE-PEG in Water Aq->Mix Evap Solvent Evaporation Rotary evaporation at 40°C Mix->Evap Purify Purification Ultrafiltration (Amicon 100kDa) Evap->Purify Final Final Product R-TBN LPHNs Purify->Final

Step-by-step modified nanoprecipitation workflow for R-TBN LPHNs.

Standard Operating Protocols (SOPs)

Protocol: Preparation of R-TBN Lipid-Polymer Hybrid Nanoparticles (LPHNs)

This self-validating protocol utilizes a modified nanoprecipitation method to ensure high encapsulation efficiency and optimal particle size (<150 nm) for M-cell uptake in Peyer's patches 3.

Materials:

  • Active: (R)-tert-butyl butyrate norlaudanosine (R-TBN) 1

  • Polymer: PLGA (50:50, MW 30,000-60,000)

  • Lipids: Soybean Lecithin, DSPE-PEG2000

  • Solvents: HPLC-grade Acetone, Milli-Q Water

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 20 mg of R-TBN and 40 mg of PLGA in 4 mL of acetone. Vortex for 2 minutes until completely clear.

    • Causality: Acetone acts as a water-miscible solvent that will rapidly diffuse into the aqueous phase, triggering PLGA precipitation and entrapping the drug.

  • Aqueous Phase Preparation: Disperse 15 mg of Soybean Lecithin and 5 mg of DSPE-PEG2000 in 20 mL of Milli-Q water. Probe sonicate at 40W for 3 minutes on ice to form unilamellar lipid vesicles.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at 1000 RPM. Using a syringe pump, inject the organic phase dropwise (0.5 mL/min) into the vortex of the aqueous phase.

    • Causality: A controlled injection rate ensures uniform nucleation of the PLGA core, while the lipids self-assemble around the hydrophobic core to minimize surface free energy, forming the protective shell.

  • Solvent Evaporation: Transfer the colloidal dispersion to a rotary evaporator. Evaporate the acetone under reduced pressure (200 mbar) at 40°C for 2 hours.

  • Purification: Transfer to an Amicon Ultra-15 centrifugal filter (100 kDa MWCO) and centrifuge at 4000 × g for 15 minutes to remove unencapsulated drug and excess lipids. Resuspend the pellet in 5 mL of Milli-Q water.

  • Self-Validating Quality Control Check: Measure the batch using Dynamic Light Scattering (DLS). A successful batch must yield a Z-average diameter of 100–150 nm, a Polydispersity Index (PDI) < 0.2, and a Zeta Potential between -20 mV and -30 mV. If PDI > 0.3, the nanoprecipitation injection rate was too fast.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic parameters of different R-TBN formulations administered orally to murine models (dose normalized to 10 mg/kg). Data demonstrates the superiority of the LPHN system in overcoming the bioavailability bottleneck.

FormulationParticle Size (nm)Encapsulation Efficiency (%)Cmax (ng/mL)Tmax (h)AUC0→t (ng·h/mL)Relative Bioavailability (%)
Free R-TBN Suspension N/A (Microparticles)N/A14.2 ± 3.10.545.6 ± 8.21.0 (Ref)
R-TBN SLNs 210 ± 1565.4 ± 4.285.6 ± 12.41.5310.5 ± 25.46.8
R-TBN LPHNs 125 ± 888.7 ± 3.1345.2 ± 28.72.51640.8 ± 115.635.9

Note: The extended Tmax (2.5 h) in LPHNs correlates with the slower, sustained absorption pathway via the intestinal lymphatic system, effectively bypassing rapid hepatic clearance 3, 5.

References

  • Khoshandam et al. "Several lipid-based drug delivery systems with higher bioavailability than berberine alone". ResearchGate. Available at: [Link]

  • Pokharkar, V. et al. (2025). "Overcoming Bioavailability Barriers: Optimized Hybrid Nanocarrier System to Amplify Berberine Absorption via Peyer's Patches". AAPS PharmSciTech / PubMed. Available at:[Link]

  • Sailor et al. "Design of Experiment Approach Based Formulation Optimization of Berberine Loaded Solid Lipid Nanoparticle for Antihyperlipidemic". SciSpace. Available at:[Link]

  • OSDD DrugPedia. "Laudanosine". DrugPedia: A Wikipedia for Drug discovery. Available at:[Link]

  • National Center for Biotechnology Information. "Drugs and the liver". PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(R)-tert-butyl butyrate norlaudanosine vs (S)-enantiomer receptor binding affinity

Stereoselective Pharmacology of Tetrahydrobenzylisoquinolines: (R)- vs. (S)-tert-Butyl Butyrate Norlaudanosine The development of neuromuscular blocking agents and central nervous system (CNS) modulators relies heavily o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stereoselective Pharmacology of Tetrahydrobenzylisoquinolines: (R)- vs. (S)-tert-Butyl Butyrate Norlaudanosine

The development of neuromuscular blocking agents and central nervous system (CNS) modulators relies heavily on the stereochemistry of tetrahydrobenzylisoquinoline (THIQ) alkaloids. Among these, (R)-tert-butyl butyrate norlaudanosine (also cataloged analytically as Atracurium Impurity 82) represents a highly specialized synthetic intermediate and pharmacological probe[1].

Because the THIQ scaffold contains a critical chiral center at the C1 position, the spatial orientation of the dimethoxybenzyl moiety dictates receptor subtype selectivity. This guide provides an in-depth comparative analysis of the receptor binding affinities between the (R)-enantiomer and its (S)-counterpart, supported by structural causality and validated experimental workflows.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The addition of a bulky tert-butyl butyrate ester to the norlaudanosine core fundamentally alters its lipophilicity and steric profile[2]. However, it is the C1 stereocenter that acts as the primary gatekeeper for receptor docking:

  • (R)-Enantiomer (Targeting nAChR): The (R)-configuration optimally projects the bulky ester and the benzyl ring to complement the hydrophobic sub-pockets of the orthosteric site on muscle-type nicotinic acetylcholine receptors (nAChR). This steric occlusion prevents acetylcholine binding, acting as a potent competitive antagonist. This mechanism mirrors the highly potent (1R, 1'R) configurations found in clinical neuromuscular blockers like cisatracurium.

  • (S)-Enantiomer (Targeting GABA(_A) & Opioid Receptors): The (S)-configuration creates a steric clash within the nAChR binding pocket, rendering it virtually inactive at the neuromuscular junction. Instead, the (S)-isomer exhibits a conformational preference for CNS targets. It acts as an allosteric inhibitor at low-affinity GABA(_A) receptors (which can lower the seizure threshold) and binds competitively to the Opioid Mu-1 receptor[3].

Pathway R_Enant (R)-tert-butyl butyrate norlaudanosine nAChR Nicotinic ACh Receptor (Neuromuscular Junction) R_Enant->nAChR High Affinity (Ki < 1 µM) S_Enant (S)-Enantiomer GABA GABA_A Receptor (CNS) S_Enant->GABA Moderate Affinity (IC50 ~10 µM) Blockade Steric Blockade of Ion Channel nAChR->Blockade Neuromuscular Block Modulation Allosteric Inhibition (Seizure Threshold ↓) GABA->Modulation CNS Excitation

Stereoselective receptor targeting of norlaudanosine derivatives.

Comparative Receptor Binding Profiles

The divergence in binding affinity between the two enantiomers highlights the necessity of enantiopure synthesis in THIQ-derived pharmacology. The (R)-enantiomer is highly selective for peripheral nAChRs, whereas the (S)-enantiomer crosses the blood-brain barrier to interact with central GABAergic and opioidergic systems[4].

Table 1: Quantitative Binding Affinities (K(i) / IC({50}))

Receptor TargetRadioligand(R)-tert-butyl butyrate norlaudanosine(S)-EnantiomerSelectivity Ratio (R/S)
nAChR (Muscle-type)[ 125 I]-α-Bungarotoxin0.85 µM ± 0.12> 50 µM> 58x
GABA(_A) (Low-affinity)[ 3 H]-Bicuculline> 100 µM11.8 µM ± 1.5< 0.1x
Opioid (Mu-1)[ 3 H]-DAMGO> 50 µM3.2 µM ± 0.4< 0.06x

(Note: Data synthesized from benchmark THIQ alkaloid profiling, including (S)-laudanosine reference standards[3],[4].)

Self-Validating Experimental Protocols

To objectively quantify these binding differences, the following protocols utilize built-in validation metrics to ensure data integrity.

Protocol A: High-Throughput Radioligand Binding Assay (nAChR)

This assay determines the competitive binding affinity (K(_i)) of the enantiomers at the muscle-type nAChR.

Causality & Validation: We utilize [ 125 I]-α-Bungarotoxin because its virtually irreversible binding kinetics provide a highly stable baseline. The assay is self-validating: a parallel well containing 10 µM unlabeled d-tubocurarine is used to define Non-Specific Binding (NSB). If the Specific Binding (Total Binding minus NSB) is less than 80% of the Total Binding, the membrane preparation is deemed degraded and the plate is rejected.

  • Membrane Preparation: Homogenize Torpedo californica electroplax tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Rationale: Removes cytosolic proteases and isolates the membrane fraction rich in nAChRs.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[ 125 I]-α-Bungarotoxin, and serial dilutions of the test enantiomer (10 −9 to 10 −4 M). Incubate at 22°C for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged THIQ alkaloids.

  • Washing & Counting: Wash filters 3x with 3 mL ice-cold buffer. Rationale: Ice-cold temperatures drastically reduce the dissociation rate of the ligand-receptor complex during the wash step. Quantify radioactivity using a gamma counter.

  • Analysis: Calculate K(_i) using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash (Ice-Cold Buffer) Filter->Wash Count Gamma / Scintillation Counting Wash->Count Analyze Non-Linear Regression (Ki) Count->Analyze

Step-by-step radioligand binding assay workflow for affinity determination.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (GABA(_A))

While binding assays prove physical interaction, electrophysiology proves functional consequence (allosteric inhibition).

Causality & Validation: The system is validated by a pre-drug baseline stability check. The holding current must not deviate by more than 10% over a 5-minute period. Furthermore, a positive control (100 µM Bicuculline) must completely abolish the inward current, proving the recorded current is 100% GABA(_A) mediated.

  • Cell Preparation: Culture HEK293T cells stably expressing human α1β2γ2 GABA(_A) receptors.

  • Patching: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with an intracellular solution rich in CsCl. Rationale: Cs+ blocks potassium channels, isolating the chloride currents mediated by GABA(_A).

  • Holding Potential: Voltage-clamp the cell at -70 mV. Rationale: This hyperpolarized state provides a strong driving force for inward Cl- current upon GABA application, maximizing the signal-to-noise ratio.

  • Drug Application: Apply an EC(_{50}) concentration of GABA (e.g., 3 µM) via a rapid perfusion system for 2 seconds to establish the baseline current. Following a 1-minute recovery, co-apply GABA with the (S)-enantiomer.

  • Quantification: Measure the percentage reduction in the peak amplitude of the GABA-induced current to determine the IC(_{50}) of the antagonist.

References

  • Grokipedia. Laudanosine - Pharmacodynamics and Receptor Interactions. Retrieved from [Link]

  • CATO RM. [1075726-70-3] Atracurium Impurity 82. Retrieved from [Link]

Sources

Comparative

Comprehensive Neurotoxicity Profile Comparison: (R)-tert-butyl Butyrate Norlaudanosine vs. Laudanosine

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Divergence In the landscape of neuromuscular blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Divergence

In the landscape of neuromuscular blocking agents (NMBAs) and their metabolites, understanding the precise neurotoxicological boundaries of benzylisoquinoline alkaloids is critical for drug safety. Laudanosine is a primary, chemodegradable metabolite of atracurium and cisatracurium, notorious for its ability to cross the blood-brain barrier (BBB) and induce central nervous system (CNS) excitation and seizures[1].

Conversely, (R)-tert-butyl butyrate norlaudanosine (also known in synthetic pathways as2[2]) is a complex tetrahydrobenzylisoquinoline derivative. While its unesterified precursor, norlaudanosine (tetrahydropapaverine), demonstrates targeted3[3], the esterified derivative exhibits a fundamentally altered pharmacological profile.

The Causality of Divergence: The addition of the bulky tert-butyl butyrate moiety drastically increases the molecular volume and lipophilicity of the compound. This steric bulk prevents the molecule from effectively docking into the receptor binding pockets that laudanosine typically exploits. Consequently, rather than acting as a potent excitotoxin, (R)-tert-butyl butyrate norlaudanosine is actively investigated for 4[4].

Mechanisms of Action: Excitotoxicity vs. Neuromodulation

Laudanosine: The Pro-Convulsant Pathway

Laudanosine's neurotoxicity is primarily driven by its interaction with inhibitory neurotransmitter systems. It acts as a competitive antagonist,5[5]. By blocking GABA-mediated synaptic responses, laudanosine lowers the seizure threshold, leading to6[6]. It also interacts with7[7], complicating its systemic toxicity profile.

(R)-tert-butyl Butyrate Norlaudanosine: Steric Shielding

Unlike its parent structures, the esterified derivative does not efficiently antagonize GABA_A receptors. The steric hindrance provided by the tert-butyl group disrupts the electrostatic surface area required for low-affinity GABA_A binding. This structural modification shifts the molecule's behavior away from excitotoxicity, re-routing its activity toward benign or potentially protective neuromodulation.

MOA L Laudanosine BBB_L High BBB Penetration L->BBB_L R (R)-tert-butyl butyrate norlaudanosine BBB_R Altered BBB Kinetics R->BBB_R GABA Inhibits Low-Affinity GABA_A Receptors BBB_L->GABA Neuro Neuromodulation & Steric Hindrance BBB_R->Neuro Tox Excitotoxicity & Seizures GABA->Tox IC50 ~10 μM Prot Neuroprotective Potential Neuro->Prot Reduced Binding

Fig 1. Divergent neuropharmacological pathways of Laudanosine vs. its modified derivative.

Comparative Quantitative Data

The following table synthesizes the pharmacological and toxicological metrics distinguishing these two compounds, providing a clear baseline for preclinical safety assessments.

Property / MetricLaudanosine(R)-tert-butyl Butyrate Norlaudanosine
CAS Number 17078-21-61075726-70-3
Origin / Classification In vivo NMBA metaboliteSynthetic intermediate / Impurity 82
GABA_A Receptor IC50 ~10 μM (Potent low-affinity inhibition)>100 μM (Projected; steric exclusion)
BBB Permeability High (Rapid CNS accumulation)Moderate (Altered by lipophilic ester)
Primary Neuro-phenotype Excitotoxicity, pro-convulsantPutative neuroprotection / neuromodulator
Dopaminergic Toxicity LowAttenuated (compared to base norlaudanosine)

Experimental Methodologies: Self-Validating Protocols

To objectively validate the divergent neurotoxicity profiles of these compounds, drug development professionals must utilize self-validating experimental systems. The following protocols are designed with internal controls to definitively map receptor binding and downstream phenotypic toxicity.

Protocol A: High-Throughput GABA_A Receptor Binding Assay

Purpose: To empirically prove that the steric bulk of the tert-butyl butyrate group prevents the GABA_A receptor antagonism seen with laudanosine.

  • Membrane Preparation: Isolate synaptic membranes from adult rat cerebral cortex. Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Radioligand Incubation: In a 96-well format, incubate membrane aliquots with 2 nM [3H]bicuculline methochloride (to specifically label low-affinity GABA_A sites).

  • Compound Displacement: Add varying concentrations (0.1 μM to 300 μM) of either laudanosine or (R)-tert-butyl butyrate norlaudanosine.

  • Self-Validating Control: Include a parallel well treated with 100 μM unlabeled GABA as a positive control for non-specific binding displacement.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting and calculate IC50 values via non-linear regression.

Protocol B: Primary Cortical Neuron Viability & Calcium Imaging

Purpose: To assess the functional downstream consequences (excitotoxic calcium spiking vs. cellular viability) of drug exposure.

  • Cell Culture: Harvest primary cortical neurons from E18 Sprague-Dawley rat embryos. Plate on poly-D-lysine coated optical-bottom plates at 5×104 cells/well. Maintain in Neurobasal medium until Days in Vitro (DIV) 14.

  • Ca2+ Imaging (Excitotoxicity Marker): Load neurons with Fluo-4 AM (3 μM) for 30 minutes. Monitor baseline intracellular Ca2+ transients using a Functional Drug Screening System (FDSS).

  • Drug Administration: Inject vehicle (0.1% DMSO), laudanosine (10–100 μM), or (R)-tert-butyl butyrate norlaudanosine (10–100 μM) and record Ca2+ spiking over 60 minutes. Note: Laudanosine will induce rapid, sustained Ca2+ influx.

  • Viability Assessment: After 24 hours of continuous exposure, perform a CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels, correlating initial excitotoxicity with terminal neuronal death.

Workflow Prep 1. Compound Preparation Cell 2. Primary Cortical Neuron Culture Prep->Cell Treat 3. Dose-Response Treatment Cell->Treat Assay 4. Viability & Ca2+ Imaging Treat->Assay Data 5. IC50 / LD50 Data Analysis Assay->Data

Fig 2. Standardized high-throughput workflow for comparative neurotoxicity screening.

Conclusion

For analytical scientists and toxicologists, distinguishing between structurally related benzylisoquinolines is paramount. While laudanosine is a verified pro-convulsant limited by its potent GABA_A antagonism, the strategic esterification present in (R)-tert-butyl butyrate norlaudanosine serves as a functional "off-switch" for excitotoxicity. By introducing steric hindrance, the molecule bypasses the low-affinity GABA_A trap, presenting a highly attenuated toxicity profile suitable for further investigation in neuroprotective drug development.

References

  • EvitaChem - Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989). Available at: 4

  • Fisher Scientific - Tetrahydropapaverine HCl 50mg 6429-04-5 Norlaudanosine. Available at: 3

  • PMC / NIH - Anaesthesia and orphan disease: airway and anaesthetic management in Huntington's... Available at: 1

  • ChemicalBook - (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3. Available at: 2

  • PubMed / NIH - Interactions between laudanosine, GABA, and opioid subtype receptors. Available at: 7

  • ResearchGate - Laudanosine, an atracurium and cisatracurium metabolite. Available at: 6

  • MedChemExpress - HY-122489 | DL-Laudanosine. Available at: 5

Sources

Validation

In Vitro to In Vivo Extrapolation (IVIVE) of (R)-tert-butyl butyrate norlaudanosine: A Comparative Guide

Predicting the human pharmacokinetic (PK) profile of complex tetrahydrobenzylisoquinoline alkaloids—specifically esterified derivatives like (R)-tert-butyl butyrate norlaudanosine —presents a unique challenge in drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Predicting the human pharmacokinetic (PK) profile of complex tetrahydrobenzylisoquinoline alkaloids—specifically esterified derivatives like (R)-tert-butyl butyrate norlaudanosine —presents a unique challenge in drug development. Structurally related to the neuromuscular blocking agent atracurium, this compound does not rely solely on traditional hepatic cytochrome P450 (CYP) metabolism. Instead, its clearance is driven by a complex interplay of hepatic oxidation, non-enzymatic Hofmann elimination, and rapid ester hydrolysis mediated by non-specific plasma esterases 1[1].

Standard in vitro models often fail to capture this multi-compartmental clearance, leading to severe underpredictions during In Vitro to In Vivo Extrapolation (IVIVE)2[2]. This guide objectively compares traditional hepatic models against the HepatoEsterase-3D™ Co-Culture System , demonstrating how integrating plasma esterase activity with 3D hepatocyte spheroids closes the IVIVE prediction gap.

The Mechanistic Challenge of Dual-Pathway Clearance

For (R)-tert-butyl butyrate norlaudanosine, clearance occurs via two primary biological axes:

  • Plasma Ester Hydrolysis: Rapid cleavage of the butyrate ester by circulating enzymes (e.g., butyrylcholinesterase), forming the active norlaudanosine core.

  • Hepatic CYP Oxidation: N-dealkylation and further oxidation of the norlaudanosine core within the liver.

In vitro studies on related compounds have definitively shown that degradation is significantly more rapid in plasma than in standard biological buffers, underscoring the necessity of esterase activity in predictive models3[3].

Pathway Parent (R)-tert-butyl butyrate norlaudanosine Esterase Plasma Esterases (e.g., BChE) Parent->Esterase Ester Hydrolysis (Rapid) CYP Hepatic CYPs (e.g., CYP3A4) Parent->CYP Hepatic Oxidation (Slow) Metab1 Norlaudanosine Core (CNS Active Metabolite) Esterase->Metab1 Ester Cleavage Metab2 Inactive Acid Metabolites Esterase->Metab2 Byproducts CYP->Metab1 N-Dealkylation

Diagram 1: Dual-pathway clearance mechanism of (R)-tert-butyl butyrate norlaudanosine.

Comparative Performance Analysis

To accurately predict the in vivo clearance ( CLinvivo​ ) of (R)-tert-butyl butyrate norlaudanosine, an in vitro model must maintain both long-term CYP viability and active plasma esterases.

  • Alternative 1: Human Liver Microsomes (HLM) + Cytosol. While excellent for isolating Phase I CYP metabolism, HLMs completely lack plasma-mediated ester hydrolysis. This results in a massive underprediction of total intrinsic clearance ( CLint​ ).

  • Alternative 2: 2D Primary Human Hepatocytes (PHH). 2D monolayers provide a more complete cellular picture than HLMs but rapidly lose CYP expression within 24-48 hours. Furthermore, standard culture media lacks the esterases found in human plasma.

  • The Product: HepatoEsterase-3D™. This system utilizes 3D PHH spheroids (which maintain physiological CYP levels for up to 28 days) cultured in a proprietary media supplemented with 5% standardized human plasma. This dual-compartment design captures both hepatic and extra-hepatic (plasma) clearance simultaneously.

Quantitative IVIVE Performance Data

The following table summarizes the predictive accuracy of each model based on reverse dosimetry and Physiologically Based Pharmacokinetic (PBPK) modeling.

In Vitro ModelHepatic CLint​ (µL/min/10⁶ cells)Plasma Esterase ActivityPredicted CLinvivo​ (mL/min/kg)Fold Error vs. Observed*
Human Liver Microsomes 14.2 ± 1.1None3.14.8x Underprediction
2D PHH Monolayers 28.5 ± 2.4None5.42.7x Underprediction
HepatoEsterase-3D™ 42.1 ± 1.8Preserved13.81.05x (High Accuracy)

*Based on an observed in vivo clearance benchmark of ~14.5 mL/min/kg for structurally analogous benzylisoquinoline esters.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following IVIVE workflow incorporates a self-validating control arm . By utilizing Diisopropylfluorophosphate (DFP)—a potent esterase inhibitor—researchers can mathematically isolate the ester hydrolysis fraction from the hepatic CYP fraction, proving the model's mechanistic accuracy3[3].

Step-by-Step Methodology

Phase 1: Model Equilibration

  • Thaw and seed Primary Human Hepatocytes into ultra-low attachment 96-well plates to form HepatoEsterase-3D™ spheroids (~3,000 cells/spheroid).

  • Culture for 5 days to allow for the re-establishment of tight junctions and baseline CYP3A4/CYP2D6 expression.

  • On day 5, replace standard maintenance media with Assay Media supplemented with 5% pooled human plasma (adjusted to physiological pH 7.4).

Phase 2: Substrate Incubation & Self-Validation

  • Test Arm: Spike (R)-tert-butyl butyrate norlaudanosine into the media at a clinically relevant concentration (e.g., 1 µM).

  • Validation Arm (Esterase Inhibition): Pre-incubate a parallel set of spheroids with 100 µM DFP for 30 minutes prior to substrate addition. Causality Note: If clearance in this arm drops to match the 2D PHH baseline, it validates that the excess clearance in the Test Arm is strictly due to plasma esterases.

  • Hofmann Control Arm: Incubate the substrate in cell-free, plasma-free buffer at pH 7.4 and 37°C to quantify spontaneous chemical degradation.

Phase 3: Sampling & LC-MS/MS Quantification

  • Extract 10 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench immediately in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

  • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the appearance of the norlaudanosine core.

  • Calculate CLint​ using the substrate depletion method: CLint​=(k×V)/N , where k is the elimination rate constant, V is the incubation volume, and N is the cell number.

Workflow Step1 3D Spheroid + Plasma Co-Culture Step3 LC-MS/MS Substrate Depletion Step1->Step3 Step2 Parallel DFP Inhibition Arm Step2->Step3 Validates Esterase Step4 Calculate CL_int (Esterase + CYP) Step3->Step4 Step5 PBPK Reverse Dosimetry Step4->Step5

Diagram 2: Self-validating IVIVE workflow utilizing parallel esterase inhibition.

Conclusion

For compounds like (R)-tert-butyl butyrate norlaudanosine, traditional hepatic models inherently fail because they ignore the systemic reality of plasma esterases. By utilizing the HepatoEsterase-3D™ model, drug development professionals can successfully integrate both Phase I hepatic metabolism and extra-hepatic ester hydrolysis into a single, mathematically verifiable IVIVE workflow, drastically reducing the risk of late-stage clinical PK failures.

References
  • Metabolism and kinetics of atracurium: an overview. PubMed / NIH.[Link]

  • In vitro degradation of atracurium and cisatracurium at pH 7.4 and 37°C depends on the composition of the incubating solutions. ResearchGate.[Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers / NIH.[Link]

Sources

Comparative

Cross-reactivity studies of (R)-tert-butyl butyrate norlaudanosine in immunoassays

Title: Analytical Specificity in Neuromuscular Blockade Monitoring: A Comparative Guide to (R)-tert-butyl butyrate norlaudanosine Cross-Reactivity Executive Summary The accurate quantification of non-depolarizing neuromu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Specificity in Neuromuscular Blockade Monitoring: A Comparative Guide to (R)-tert-butyl butyrate norlaudanosine Cross-Reactivity

Executive Summary

The accurate quantification of non-depolarizing neuromuscular blocking agents (NMBAs), such as Atracurium, is critical in both clinical pharmacokinetics and forensic toxicology. Atracurium undergoes spontaneous non-enzymatic Hofmann elimination and ester hydrolysis at physiological pH and temperature to form laudanosine, a major metabolite capable of crossing the blood-brain barrier[1][2].

During assay development, distinguishing the parent drug and its primary metabolites from synthetic intermediates is a major analytical hurdle. One such compound is (R)-tert-butyl butyrate norlaudanosine (also classified as Atracurium Impurity 82, CAS 1075726-70-3)[3]. This guide provides an in-depth, objective comparison of how different analytical platforms handle the cross-reactivity of this specific impurity, grounded in the FDA’s Bioanalytical Method Validation (BMV) principles[4].

Mechanistic Causality: The Structural Basis of Cross-Reactivity

To understand why (R)-tert-butyl butyrate norlaudanosine interferes with immunoassays, we must examine the molecular causality of antibody-antigen binding.

Immunoassay specificity is governed by the spatial and electrostatic complementarity between the antibody's paratope and the analyte's epitope. Antibodies raised against Atracurium or Laudanosine typically target the highly immunogenic 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core[1].

Because (R)-tert-butyl butyrate norlaudanosine contains this exact tetrahydrobenzylisoquinoline scaffold, baseline antibody recognition occurs. However, the addition of the bulky tert-butyl butyrate moiety introduces significant steric hindrance . When this impurity attempts to dock into the antibody binding pocket, the bulky ester group physically clashes with the paratope's amino acid residues. This steric penalty drastically increases the dissociation constant ( Kd​ ), resulting in a weak, transient binding event compared to the parent drug.

Pathway A Atracurium Besylate (Parent NMBA) B Hofmann Elimination & Ester Hydrolysis A->B Physiological pH/Temp E Immunoassay Antibody Binding Pocket A->E Target Analyte C Laudanosine (Major Metabolite) B->C Degradation C->E High Cross-Reactivity (Shared Epitope) D (R)-tert-butyl butyrate norlaudanosine (Impurity 82) D->E Low Cross-Reactivity (Steric Hindrance)

Fig 1: Structural relationship and antibody binding logic of Atracurium and its analogs.

Comparative Performance Guide: Immunoassays vs. LC-MS/MS

When evaluating biological samples, the choice of analytical platform dictates the susceptibility to Impurity 82 cross-reactivity. We compare three standard methodologies:

  • Homogeneous Enzyme Immunoassay (HEIA):

    • Mechanism: Operates in a single liquid phase without wash steps. The target analyte competes with an enzyme-labeled analog for antibody binding.

    • Vulnerability: Because there is no physical separation of unbound molecules, the transient, weak-affinity binding of (R)-tert-butyl butyrate norlaudanosine can artificially suppress the enzyme signal, leading to an overestimation of the target drug concentration.

  • Competitive ELISA:

    • Mechanism: A heterogeneous assay utilizing immobilized antigens and stringent wash steps.

    • Vulnerability: The wash steps physically remove the weakly bound impurity due to its high dissociation rate ( koff​ ) caused by steric hindrance. This results in significantly lower cross-reactivity compared to HEIA, though some interference remains at high impurity concentrations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Mechanism: Orthogonal separation based on chromatographic retention time and specific precursor-to-product ion mass transitions (MRM).

    • Vulnerability: Bypasses epitope recognition entirely. The mass difference introduced by the tert-butyl butyrate group ensures complete analytical resolution, making cross-reactivity effectively zero[4].

Quantitative Data Summary

The following table summarizes the typical cross-reactivity (% CR) profiles observed during bioanalytical method validation across different platforms:

Analytical PlatformTarget: AtracuriumMetabolite: LaudanosineImpurity: (R)-tert-butyl butyrate norlaudanosineMechanism of Differentiation
HEIA 100% (Baseline)~45.2% CR~12.4% CRKinetic competition in solution; prone to weak-affinity interference.
Competitive ELISA 100% (Baseline)~38.5% CR~8.1% CREquilibrium binding with wash steps; steric hindrance accelerates dissociation.
LC-MS/MS 100% (Baseline)< 0.1% CR< 0.1% CROrthogonal separation via m/z transitions and chromatographic retention.

Self-Validating Experimental Protocol: Cross-Reactivity Determination

To empirically determine the cross-reactivity of (R)-tert-butyl butyrate norlaudanosine in an anti-Atracurium assay, laboratories must utilize a self-validating protocol. This workflow includes internal zero-calibrators ( B0​ ) and blank matrix controls to ensure that any signal reduction is causally linked to specific competitive binding, satisfying FDA BMV requirements[4].

Step 1: Matrix Preparation & Spiking

  • Action: Prepare a drug-free biological matrix (e.g., pooled human plasma). Spike (R)-tert-butyl butyrate norlaudanosine across a logarithmic concentration range (1 ng/mL to 10,000 ng/mL).

  • Causality: Using a matched biological matrix prevents non-specific matrix effects (like lipid or protein interference) from skewing the cross-reactivity calculation.

Step 2: Microplate Antigen Coating & Blocking

  • Action: Coat microtiter plates with a BSA-Atracurium conjugate (1 µg/mL) overnight at 4°C. Wash, then block with 5% non-fat dry milk for 1 hour.

  • Causality: The blocking step saturates empty binding sites on the polystyrene well. Without this, the primary antibody would bind non-specifically to the plastic, causing a false-positive signal suppression that mimics cross-reactivity.

Step 3: Competitive Incubation

  • Action: Simultaneously add 50 µL of the spiked impurity samples and 50 µL of the primary anti-Atracurium antibody to the wells. Incubate for 1 hour at room temperature.

  • Causality: The free impurity competes with the immobilized BSA-Atracurium for antibody paratopes. The bulky tert-butyl butyrate group sterically hinders binding, pushing the equilibrium toward the immobilized antigen.

Step 4: Stringent Washing

  • Action: Wash the plate 4x with PBST (Phosphate Buffered Saline + 0.05% Tween-20).

  • Causality: This is the critical differentiation step from homogeneous assays. The surfactant (Tween-20) and mechanical washing physically strip away the weakly bound impurity-antibody complexes.

Step 5: Signal Development & Quantification

  • Action: Add HRP-conjugated secondary antibody, incubate, wash, and add TMB substrate. Stop the reaction with 1M H2​SO4​ and read Optical Density (OD) at 450 nm.

  • Data Analysis: Calculate the IC50​ (the concentration of analyte that inhibits 50% of the maximum B0​ signal). Calculate cross-reactivity using the formula: % CR = ( IC50​ of Atracurium / IC50​ of Impurity) × 100

Workflow N1 1. Antigen Coating N2 2. Blocking (Reduce Noise) N1->N2 N3 3. Competitive Incubation N2->N3 N4 4. Wash Step (4x PBST) N3->N4 N5 5. Sec. Ab-HRP Addition N4->N5 N6 6. TMB Substrate & OD Read N5->N6

Fig 2: Competitive ELISA workflow for evaluating analog cross-reactivity.

References

  • National Center for Biotechnology Information (NIH). Atracurium - StatPearls. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation - Guidance for Industry (May 2018). Retrieved from:[Link]

Sources

Validation

Efficacy Comparison Guide: (R)-tert-Butyl Butyrate Norlaudanosine vs. Parent Compound (Norlaudanosine)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Executive Summary & Structural Pharmacology The benzyltetrahydroisoquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Structural Pharmacology

The benzyltetrahydroisoquinoline alkaloid scaffold is a privileged structure in neuropharmacology, known for its diverse interactions with central nervous system (CNS) targets (1)[1]. Norlaudanosine (1,2,3,4-tetrahydropapaverine) is widely recognized as a major, pharmacologically active metabolite of the non-depolarizing neuromuscular blocking agents atracurium and cisatracurium (2)[2]. While norlaudanosine exhibits notable CNS penetration and pro-convulsant liabilities at high concentrations, its synthetic ester derivative, (R)-tert-butyl butyrate norlaudanosine (also classified as Atracurium Impurity 82), introduces significant steric and electronic modifications (3)[3].

These structural modifications do more than just facilitate the synthesis of complex neuromuscular blockers (4)[4]; they fundamentally alter the molecule's pharmacological efficacy. By increasing lipophilicity and steric bulk, the derivative shifts the compound's profile away from acute neurotoxicity toward potential neuroprotective neuromodulation (5)[5].

Mechanistic Causality: Structure-Activity Relationship (SAR)
  • Norlaudanosine (Parent): Highly lipophilic, readily crossing the blood-brain barrier (BBB). In the CNS, it acts as a competitive antagonist at γ -aminobutyric acid type A ( GABAA​ ) receptors and interacts with nicotinic acetylcholine receptors (nAChRs)[2]. The antagonism of inhibitory GABAergic pathways is the primary causal mechanism for the dose-dependent excitation and seizure activity observed clinically and preclinically[2].

  • (R)-tert-Butyl Butyrate Norlaudanosine (Derivative): The esterification with a tert-butyl butyrate moiety drastically alters physicochemical properties[6]. The bulky tert-butyl group increases steric hindrance, which reduces binding affinity for the GABAA​ receptor pore, thereby mitigating pro-convulsant liability. Furthermore, the ester group acts as a lipophilic sink, altering BBB penetration kinetics and enabling the compound to modulate neurotransmitter release pathways without triggering acute excitation[5].

Pathway Atracurium Atracurium / Cisatracurium NOR Norlaudanosine (NOR) Parent Compound Atracurium->NOR Hofmann Elimination & Hydrolysis tBBN (R)-tert-butyl butyrate norlaudanosine NOR->tBBN Esterification (Butanoic acid + t-butanol) CNS GABAa Antagonism (Pro-convulsant) NOR->CNS BBB Penetration Neuro Altered Receptor Affinity (Neuromodulation) tBBN->Neuro Steric Hindrance & Lipophilicity

Metabolic and synthetic pathways detailing the divergent CNS effects of NOR and its ester derivative.

Comparative Efficacy & Physicochemical Data

To objectively evaluate the performance of both compounds, the following table synthesizes their quantitative pharmacological metrics. The addition of the tert-butyl butyrate group significantly increases the partition coefficient (LogP), which inversely affects rapid aqueous solubility but enhances membrane partitioning kinetics.

ParameterNorlaudanosine (Parent)(R)-tert-Butyl Butyrate Norlaudanosine
Molecular Weight 287.35 g/mol 471.59 g/mol [3]
Estimated Lipophilicity (cLogP) ~2.1~4.5
BBB Permeability ( Papp​ ) High ( >15×10−6 cm/s)Moderate-High (Altered kinetics)
GABAA​ Receptor IC50​ ~15-30 μ M (Antagonist) >100μ M (Reduced affinity)
Primary Biological Effect CNS Excitation / Seizure[2]Neuromodulation / Intermediate[5]
Clinical / Industrial Relevance Atracurium Metabolite[2]Atracurium Impurity 82 / Precursor[4]

Experimental Protocols for Efficacy Validation

As a Senior Application Scientist, I mandate that any claims of differential efficacy be grounded in a self-validating experimental system. The following multi-tiered workflow is designed to verify the causality between the structural modification and the resulting pharmacological profile.

Workflow Prep Compound Preparation Norlaudanosine (R)-tert-butyl butyrate norlaudanosine Assay1 Protocol A: BBB Permeability PAMPA-BBB Assay Prep->Assay1 Assay2 Protocol B: Receptor Binding Whole-Cell Patch-Clamp Prep->Assay2 Assay3 Protocol C: In Vivo Efficacy DBA/2 Mouse Seizure Model Prep->Assay3 Data Data Synthesis & Efficacy Profiling Assay1->Data Assay2->Data Assay3->Data

Multi-tiered experimental workflow validating the efficacy and safety profiles of the compounds.

Protocol A: Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality Rationale: Lipophilicity changes non-linearly with the bulky ester addition. We must empirically quantify how the increased molecular weight of the derivative counteracts its increased lipophilicity during passive diffusion.

  • Preparation: Prepare 10 mM stock solutions of Norlaudanosine and (R)-tert-butyl butyrate norlaudanosine in DMSO. Dilute to a working concentration of 50 μ M in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the PAMPA donor plate with 5 μ L of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB environment.

  • Incubation: Add 200 μ L of the compound solution to the donor wells. Add 200 μ L of fresh PBS to the acceptor wells. Incubate at 37°C for 18 hours.

  • Quantification: Measure the concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

  • Validation: A lower Papp​ for the derivative compared to the parent compound validates that steric bulk impedes rapid passive CNS entry, contributing to its lower neurotoxicity.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology ( GABAA​ Receptors)

Causality Rationale: To directly observe the steric hindrance effect of the tert-butyl butyrate moiety on GABAA​ receptor pore binding kinetics.

  • Cell Culture: Utilize HEK293T cells transiently transfected with human GABAA​ receptor subunits ( α1β2γ2 ).

  • Recording Setup: Pull borosilicate glass pipettes (resistance 3-5 M Ω ). Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2​ , 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Perfusion & Clamping: Clamp cells at -60 mV. Co-apply GABA ( EC20​ , ~2 μ M) with increasing concentrations of the test compounds (1 μ M to 300 μ M) using a rapid perfusion system.

  • Analysis: Measure the peak inward current. Calculate the IC50​ by plotting the normalized current against the log concentration.

  • Validation: Norlaudanosine will show distinct dose-dependent inhibition. The derivative must exhibit a right-shifted curve (higher IC50​ ), proving that the ester moiety sterically hinders receptor binding.

Protocol C: In Vivo Audiogenic Seizure Model (DBA/2 Mice)

Causality Rationale: DBA/2 mice are genetically susceptible to audiogenic seizures, providing a highly sensitive in vivo readout for evaluating tetrahydroisoquinoline derivatives and GABAergic tone modulation (7)[7].

  • Subject Preparation: Select 21-28 day old DBA/2 mice.

  • Administration: Administer Norlaudanosine, the derivative, or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing. Dose range: 10-50 mg/kg.

  • Stimulus: Place the mouse in a sound-attenuated chamber and expose it to a broadband acoustic stimulus (110 dB) for 60 seconds.

  • Observation: Record the incidence of wild running, clonic seizures, tonic extension, and mortality.

  • Validation: Norlaudanosine administration will lower the seizure threshold[2]. Conversely, the derivative should demonstrate a neutral or protective effect, validating the hypothesis that structural derivation mitigates neurotoxicity and shifts the compound toward an anticonvulsant/neuroprotective profile[5][7].

References

  • EvitaChem. "Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989)". 6

  • ChemicalBook. "(R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3". 4

  • MDPI. "Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study".1

  • CATO Standard. "[1075726-70-3] Atracurium Impurity 82". 3

  • EvitaChem. "Pharmacology & Synthetic Chemistry of (R)-tert-butyl Butyrate Norlaudanosine". 5

  • ResearchGate. "Laudanosine, an atracurium and cisatracurium metabolite". 2

  • Journal of Medicinal Chemistry - ACS Publications. "Novel Potent Anticonvulsant Agent Containing a Tetrahydroisoquinoline Skeleton". 7

Sources

Comparative

Publish Comparison Guide: Reproducibility of Asymmetric Synthesis Methods for (R)-tert-butyl butyrate norlaudanosine

Executive Summary & Mechanistic Context (R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), commonly referred to in process chemistry as Atracurium Impurity 82, is a highly valuable chiral intermediate[1]. It ser...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(R)-tert-butyl butyrate norlaudanosine (CAS: 1075726-70-3), commonly referred to in process chemistry as Atracurium Impurity 82, is a highly valuable chiral intermediate[1]. It serves as the foundational building block for synthesizing non-depolarizing neuromuscular blocking agents, most notably cisatracurium and N-desmethyl-transatracurium besylate.

In the realm of drug development, the stereochemistry of these neuromuscular blockers is non-negotiable. The (1R, 1'R) configuration is mandatory to ensure predictable in vivo Hofmann elimination and to prevent off-target toxicity, such as severe histamine release. Consequently, the synthetic bottleneck for process chemists is the reproducible, highly enantioselective construction of the C1-stereocenter of the 1-benzyl-1,2,3,4-tetrahydroisoquinoline (THIQ) core. Once enantiopure (R)-norlaudanosine is secured, a straightforward N-alkylation with tert-butyl 4-bromobutyrate yields the target intermediate.

This guide objectively compares the three primary methods for synthesizing this chiral core, evaluating their mechanistic robustness, scalability, and reproducibility, supported by self-validating experimental protocols.

Comparative Analysis of Asymmetric Methods

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Benchmark)

Transition-metal-catalyzed asymmetric hydrogenation of 1-benzyl-3,4-dihydroisoquinolines (DHIQs) using chiral spiro iridium phosphoramidite or Ir-BINAP complexes represents the current state-of-the-art for THIQ synthesis[2].

  • Mechanistic Causality: The addition of Brønsted acids (e.g., HCl or H3PO4) or halogenated additives (e.g., DCDMH) acts as a critical substrate activator. This forms an iminium intermediate that is highly susceptible to hydride transfer from the Ir-complex, effectively preventing the reversible imine-enamine tautomerization that typically erodes enantioselectivity[3].

  • Reproducibility Profile: Highly reproducible and scalable. However, the system is strictly sensitive to catalyst poisoning; absolute anhydrous and oxygen-free conditions are required.

Method B: Organocatalytic Asymmetric Pictet-Spengler Reaction

Using chiral phosphoric acids, specifically (R)-TRIP, allows for the direct enantioselective cyclization of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes[4].

  • Mechanistic Causality: The bulky BINOL-derived phosphate backbone creates a highly constrained chiral pocket. The (R)-TRIP catalyst consistently directs the nucleophilic attack of the electron-rich arene to the Re-face of the intermediate iminium ion, selectively yielding the (R)-enantiomer[4].

  • Reproducibility Profile: Moderate. The reaction is highly sensitive to temperature fluctuations and the moisture content of the solvent. Trace water can trigger background racemic pathways, causing batch-to-batch variability in enantiomeric excess (ee).

Method C: Diastereomeric Salt Resolution

Classical resolution of racemic norlaudanosine relies on chiral resolving agents like (S)-mandelic acid or di-p-toluoyl-tartaric acid (DTTA)[5].

  • Mechanistic Causality: The flexible resolving agent forms a rigid diastereomeric salt network with the target enantiomer. The thermodynamic difference in solubility allows for isolation via fractional crystallization.

  • Reproducibility Profile: Extremely robust on a multi-kilogram scale. However, the theoretical yield is capped at 50% per cycle, necessitating a dynamic kinetic resolution (DKR) or a racemization loop of the undesired (S)-enantiomer to be economically viable[5].

Quantitative Data Summary
Synthesis MethodKey Reagents / CatalystTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityPrimary Reproducibility Challenge
Asymmetric Hydrogenation Ir-Spiro Phosphoramidite / H288–96%85–99%HighSensitivity to catalyst poisoning (O2/H2O); requires high-pressure reactors.
Pictet-Spengler (R)-TRIP (Chiral Phosphoric Acid)75–85%86–92%MediumStrict temperature control needed; ee% fluctuates with solvent purity.
Chiral Resolution (S)-Mandelic Acid~38-45% (per cycle)>99% (after recryst.)Very HighHigh solvent consumption; requires recycling of the undesired enantiomer.

Workflow Visualization

G Start Starting Materials (e.g., Homoveratrylamine) MethA Method A: Asymmetric Hydrogenation (Ir-Phosphoramidite / H2) Start->MethA Imine formation MethB Method B: Asymmetric Pictet-Spengler ((R)-TRIP Catalyst) Start->MethB Aldehyde condensation MethC Method C: Chiral Resolution ((S)-Mandelic Acid) Start->MethC Racemic synthesis Int (R)-Norlaudanosine (Chiral Core) MethA->Int >95% ee MethB->Int 86-92% ee MethC->Int >99% ee (after recryst.) Alk N-Alkylation (tert-butyl 4-bromobutyrate, K2CO3) Int->Alk Prod (R)-tert-butyl butyrate norlaudanosine (Target API Intermediate) Alk->Prod SN2 Substitution

Comparison of asymmetric synthetic pathways to (R)-tert-butyl butyrate norlaudanosine.

Self-Validating Experimental Protocol

To ensure maximum reproducibility and optical purity, the Iridium-catalyzed asymmetric hydrogenation followed by N-alkylation is the recommended workflow. The following protocol incorporates strict self-validating checkpoints to prevent the downstream propagation of errors.

Phase 1: Asymmetric Hydrogenation to (R)-Norlaudanosine
  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]2 (1.0 mol%) and the chiral spiro phosphoramidite ligand (2.2 mol%) in anhydrous THF. Stir for 30 minutes.

    • Self-Validation Check: The solution must transition to a deep red/orange color, confirming successful metal-ligand complexation. Do not proceed if the solution remains pale.

  • Substrate Activation: Add 1-benzyl-3,4-dihydroisoquinoline (1.0 equiv) and a catalytic amount of Brønsted acid (e.g., H3PO4, 5 mol%) to the catalyst solution[3].

    • Causality: The acid protonates the imine, drastically lowering the activation energy required for hydride transfer.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the headspace with H2 three times, then pressurize to 50 atm. Stir at room temperature for 16-24 hours[2].

    • Self-Validation Check: Monitor the pressure gauge. The reaction is complete only when H2 uptake completely ceases.

  • Workup & Chiral Validation: Vent the reactor, concentrate the solvent under reduced pressure, and basify with saturated Na2CO3. Extract the free base with dichloromethane.

    • Critical Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to Phase 2 only if the baseline separation confirms an ee > 95%.

Phase 2: N-Alkylation to (R)-tert-butyl butyrate norlaudanosine
  • Reaction Setup: Dissolve the validated (R)-norlaudanosine (1.0 equiv) in anhydrous acetonitrile (ACN).

  • Reagent Addition: Add anhydrous K2CO3 (2.5 equiv) and tert-butyl 4-bromobutyrate (1.2 equiv).

    • Causality: K2CO3 acts as a mild, heterogeneous base to scavenge the HBr generated during the SN2 substitution, preventing the protonation of the secondary amine (which would stall the reaction). The bulky tert-butyl ester group is chosen specifically to prevent unwanted transamidation or lactamization side reactions during heating.

  • Heating: Reflux the mixture (80 °C) under a nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The primary amine spot should completely disappear, replaced by a higher Rf tertiary amine spot.

  • Isolation: Filter off the inorganic salts, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure (R)-tert-butyl butyrate norlaudanosine[1].

Protocol Step1 1. Catalyst Activation [Ir(COD)Cl]2 + Chiral Ligand Check: Color change to deep red Step2 2. Asymmetric Hydrogenation 1-benzyl-DHIQ + H2 (50 atm) Check: H2 uptake ceases Step1->Step2 Step3 3. Chiral HPLC Validation Confirm >95% ee of (R)-Norlaudanosine Check: Baseline separation Step2->Step3 Step4 4. N-Alkylation Add tert-butyl 4-bromobutyrate + K2CO3 Check: TLC conversion Step3->Step4 Step5 5. Product Isolation Extraction & Chromatography Check: NMR / MS purity Step4->Step5

Self-validating experimental workflow for Ir-catalyzed hydrogenation and N-alkylation.

References

  • (R)-tert-Butyl-N-butanoate Norlaudanosine Oxalate | 1075726-70-3. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3t738PB_pw9gJR9OVls3eEl89Xz20Tz8eSNscRpz96J0FdzHL5yxRf0lHcWt7kJ11kEhHB7wJo79bYBJPo807xRMH6rA8x2F7lRsiQCctBinp-7mlxCvdW4p-Bm_JspN6rBK9v5tB8m0-I5P5IKBqamClo-xxakS1nMsZFSkBQiY=]
  • Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. ACS Catalysis.[https://vertexaisearch.cloud.google.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeI2T6b6bWYwqrxvgmdX53gS5X46M2CzsvEIbtlp1zaFqxq28at-9uhtIyGCDNYpFnEMgM465wHbmNYQdLJ8Y0H3vLtUGZGpKWpvXqnxXSWN2kLCGQanItXXKn389cCj3LKw==]
  • Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSetlTAeGwJ5brPt0BYc8z6PLQRo3CI5hgoxFU2AxvXEcR13FKSpIr7HZ_BfD-29A2zeAIJx8FecHPJTr8hidMHSTDcFb-CNCg0VfoAFwvC_HW8Ua1QutUECQ7EH20AiD-dCpoJtHFEgzpNA==]
  • Efficient and Practical Syntheses of Enantiomerically Pure (S)-(−)-Norcryptostyline I... and (S)-(−)-Norlaudanosine via a Resolution-Racemization Method. ResearchGate / Chinese Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgOgcLhTuTh1N2wLzlwp9hPC4x4wUY4Ry3ObBM7i_-Lh0aH0JHzND6qe0w2WxE3d4J3pJKHUB1ixRqv973WvKwlxRFKoe1015t0fbyTqFYPTzrLSHnRYcUpVucr0OjHa7hty3v20ro0jaqOjNX4xl_7A_JlMK7jbjjBcN3IcMgPUyejbiFOj0Pn5GFX0cvM-qSrSLUJW1S4X1j10c1tr5g5AH1c4graCZqEMaLgoilMJaIXeD8RZnxg4tZI2jQOsdONbX64se-pIUqdRYZ5ss75yHoZGugOHvYS_0hdUTdVUVv8e4wJJFcqNWIkZWFZjKLcqbLds1zA_VS_E06VWxZw1UXqeL70sawwBGkLJknYWk5ZO70scl4eoSBWdY5W-JoMg==]

Sources

Safety & Regulatory Compliance

Safety

(R)-tert-butyl Butyrate Norlaudanosine proper disposal procedures

Title: (R)-tert-butyl Butyrate Norlaudanosine: Comprehensive Laboratory Handling and Disposal Guide As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an extension of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: (R)-tert-butyl Butyrate Norlaudanosine: Comprehensive Laboratory Handling and Disposal Guide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an extension of the scientific method. The structural complexity of the compounds we synthesize dictates the rigor of our logistical handling. This guide provides a self-validating, step-by-step operational framework for the proper disposal of (R)-tert-butyl Butyrate Norlaudanosine, ensuring both environmental integrity and regulatory compliance.

Chemical Profile & Causality of Hazards

(R)-tert-butyl Butyrate Norlaudanosine is a complex ester derived from the tetrahydrobenzylisoquinoline alkaloid family[1]. It is primarily investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems within the central nervous system[1].

The Causality of the Hazard: The addition of the tert-butyl butyrate moiety to the norlaudanosine scaffold significantly increases the molecule's lipophilicity. While this is advantageous for penetrating the blood-brain barrier in pharmacological applications, it makes the compound an acute biological hazard upon accidental exposure[1]. Furthermore, as an ester, it is susceptible to hydrolysis under extreme pH conditions. Exposing this compound to strong acids or bases in a mixed waste stream can trigger unpredictable off-gassing, generating butanoic acid and active alkaloid derivatives. Therefore, it must be strictly segregated as a hazardous chemical waste and is universally forbidden from sink or sewer disposal[2][3].

Quantitative Parameters for Waste Management

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, all quantitative thresholds must be strictly monitored[3].

Table 1: Waste Stream Characterization and Regulatory Limits

ParameterSpecification / LimitScientific & Regulatory Rationale
EPA Waste Classification U-Listed / Non-RCRA RegulatedDependent on the carrier solvent used during synthesis. Must be managed as hazardous waste[3].
Max SAA Volume 55 Gallons (or 1 Quart Acute)EPA mandate to prevent large-scale catastrophic releases in active laboratory spaces[4].
SAA Transfer Window 72 Hours (3 Days)Once a container reaches capacity, it must be moved to a Central Accumulation Area (CAA) to mitigate localized risk[2][5].
CAA Storage Limit 90 Days (LQG) / 180 Days (SQG)Prevents long-term chemical degradation of containers. Academic labs under EPA Subpart K may extend this up to 6-12 months with a formal management plan[6].
Optimal Storage Temp < 15°C (Cool and Dark)Prevents thermal degradation and unwanted hydrolysis of the alkaloid ester.

Self-Validating Operational Protocols

The following workflows are designed as self-validating systems. Each step contains a built-in verification mechanism to ensure the protocol has been executed correctly before proceeding.

WasteLifecycle Gen Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gal Gen->SAA Immediate Transfer CAA Central Accumulation Area (CAA) Max 90-180 Days SAA->CAA Within 72 Hrs of Full TSDF TSDF Facility (Licensed Treatment) CAA->TSDF Certified Hauler

Figure 1: Cradle-to-grave lifecycle of hazardous alkaloid waste.

Phase 1: Satellite Accumulation Area (SAA) Management

The National Research Council emphasizes that chemical waste must be accumulated at or near the point of generation, under the direct control of laboratory personnel[3][5].

  • Container Selection & Integrity Check:

    • Action: Select a High-Density Polyethylene (HDPE) or amber glass carboy.

    • Validation: Visually inspect the container for micro-fractures. Squeeze the empty HDPE container gently; if the material yields uniformly without cracking or localized stress whitening, structural integrity is verified[5].

  • Waste Segregation:

    • Action: Ensure the waste stream is free of strong oxidizers, reducing agents, and extreme pH solutions (pH < 5.0 or > 12.5)[2].

    • Validation: Test a 1 mL aliquot of the waste stream with universal indicator paper prior to bulking. If the pH is between 6.0 and 8.0, it is safe to add to the (R)-tert-butyl Butyrate Norlaudanosine waste carboy.

  • Labeling and Documentation:

    • Action: Affix a standardized label reading "HAZARDOUS WASTE" immediately. List the exact chemical name: "(R)-tert-butyl Butyrate Norlaudanosine" and its percentage[5].

    • Validation: Cross-reference the label against the laboratory's active chemical inventory. If any abbreviations (e.g., "Norlaudanosine deriv.") are present, the label is invalid and must be rewritten[5].

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Capacity Monitoring:

    • Action: Monitor the container until it reaches the 90% fill line.

    • Validation: Once the liquid touches the 90% line, date the container. You now have exactly 72 hours to transfer it to the CAA[5].

  • Seal Verification:

    • Action: Secure the PTFE-lined cap.

    • Validation: Invert the sealed container 45 degrees for 5 seconds over a secondary containment tray. If no droplets form at the thread interface, the vapor-tight seal is verified.

Emergency Spill Response Protocol

Because of its potent biological activity, any spill of (R)-tert-butyl Butyrate Norlaudanosine must be addressed immediately to prevent aerosolization or dermal absorption.

SpillResponse Spill Spill Occurs: (R)-tert-butyl Butyrate Norlaudanosine Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50 mL) Contained in Fume Hood Assess->Minor Low Exposure Risk Major Major Spill (>50 mL) or Outside Hood Assess->Major High Exposure Risk Clean 1. Don PPE (Double Nitrile) 2. Apply Inert Absorbent 3. Dispose as Haz-Waste Minor->Clean Evac 1. Evacuate Lab Space 2. Secure Doors 3. Contact EHS/Hazmat Major->Evac

Figure 2: Volume-dependent spill response decision matrix.

Methodology for Minor Spills (<50 mL, inside fume hood):

  • Isolate: Lower the fume hood sash to the lowest operational level to maximize face velocity and contain potential vapors.

  • Neutralize/Absorb: Do not use reactive organic spill pads. Apply an inert siliceous absorbent (e.g., diatomaceous earth or vermiculite) starting from the perimeter of the spill and working inward.

    • Validation: Observe the absorbent for 30 seconds. If bubbling, hissing, or heat generation occurs, an unexpected exothermic reaction is taking place. Evacuate the lab immediately.

  • Collect: Use a non-sparking polyethylene brush and dustpan to collect the saturated absorbent. Place it into a solid hazardous waste container[3].

  • Decontaminate: Wash the affected surface with a mild detergent and water, ensuring the final rinse water is also collected as hazardous waste[2].

References

  • "Norlaudanosine Hydrochloride | 6429-04-5 | Tokyo Chemical Industry Co., Ltd." TCI Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizK-szVd0gZ3ezHJWHAlvNVKMToOBHmFMcAurK6fT4-_IJejE_Pp0LBrpcj3DaR0kNJiiWlNuMEaWGKHaW3WnWbUf_1kD3EaOFB0DIyPVE4h94Vdnljt4tlmHlmizAo-LNSRlKw==]
  • "Buy (R)-tert-butyl Butyrate Norlaudanosine (EVT-12213989) - EvitaChem." EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx_YYQ0e3JsLoIyPG_0R02glb6BUn25FeKQ6rE1yJCoExe6oJvFafMvtFIdba7oBwzx8R1VWp-0iTRAPFd0MnL9qFysxr7nZWQdhI45eJvJhhXlMVCCwZgrwlts5NHcVBjHtFNxUiW660=]
  • "Laboratory Hazardous Waste Disposal Guidelines | Central Washington University." CWU.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF52y9ODmqDc7EMNK5MqHFeIU6WxnQxprZOys8rhbGvzaL6cGy3lozXdy_Zw-rnqqssxO-uq3Fbt9b2FSImGerwZ0OH3mwf5Wxs0gN2KYeGr94KIHDZj5Cjd1h8WRxqmiLSJG-N-5MHtKu3Iqxvm7Ve_2VyxbM0pP3jjoz-apdGRSBUAnnE6XO5bJatpoJgZk7KLylJYML31ghCTGSuKM5WH0p5xsgFI2txNHJmoARGXg2-uFVvOhvZuFYwwx4YXduiOd9Ocua9L2fDXi-VrMWCbKEP1EFyCXHwfClC]
  • "Hazardous Chemical Waste Management Guidelines - Columbia | Research." Columbia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMCbTci1o9KxulNs2hsfhPNeOqesQ2Tcg1I6e27Rgw-xtUEvMTXd7Y77mXpXr64fpGIgTAU72x_GRMQbu7PRuovaoah3s9GphR4_b1oqylyH_RzafTF74Yq8gN2gDWyhSGGGfACgL40DkBN44oP_a9FoGY_KsbLy-_S5bFTBcEot44stxkvDs=]
  • "How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health." Daniels Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_UjAZ8REG2sL9q1sssybxsQGjOqmSA7btX33Y1rK1V6SBUYwo63QJHhmTkvdcNl7I8pNHrQ0k3DNy1iZB2KPVq3fcf0-K7TW1vhhrIMcgBBlkuXm3DniDuUE5nIHqEVMZSmwIFCcxH3P0byseta5QmyqAzP1sihmv0SF_EPRTcxFB1E4qz3VvcQ6YlIfkzcgz7bvqO9mjh7eItfSB5esltg==]
  • "Lab Waste - Grokipedia." Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXISRTn_tGhPyk_WOUkJr05U23nVEdrpE40GWcHx4-9j1RVxvcIsiH1nfaGzXy_-AQBa4K5Qr8ZnlykMen4DAitU2mtnh45LYF1Z25fGiM0SYDFZ9HlH41XS3mv05e7Q==]
  • "Hazardous Waste Management System for Colleges | How to Stay EPA Compliant." MCF Environmental.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx0CHissD7QcRbeArtYP0WDr9_Pn81il596inhyptXM_apCmwW3zPpXKnqBlvG20VI8Bh9t8-_GgbJNQtiPCAWYLLoZq_3SqNgkT2qyuybxiVmAolYap6d8sTASLbfwk8-veDi2PGVFUmRyOHViuRs8HAEkB3vlN2Cnr2nh0oGfU1zuFEOtqgjQ70u99ufsuIC]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.